KWKLFKKGIGAVLKV
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
KWKLFKKGIGAVLKV |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Antimicrobial Potential of the Synthetic Peptide KWKLFKKGIGAVLKV: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the synthetic peptide with the sequence KWKLFKKGIGAVLKV, a member of the CAMEL (Cecropin-Melittin hybrid) family of antimicrobial peptides (AMPs). This document is intended for researchers, scientists, and drug development professionals interested in the discovery and application of novel antimicrobial agents. The guide details the peptide's known functions, mechanism of action, and available quantitative data, alongside representative experimental protocols for its synthesis and evaluation.
Executive Summary
The peptide this compound is a synthetic, cationic amphipathic peptide designed to exhibit antimicrobial properties. As a CAMEL peptide, its sequence is derived from a fusion of segments from two naturally occurring potent antimicrobial peptides, Cecropin and Melittin. This strategic hybridization aims to combine the broad-spectrum activity and membrane-disrupting capabilities of its parent molecules. Available data confirms its activity against a range of bacteria, and predictive models suggest potential antibiofilm efficacy. The primary mechanism of action is believed to be the direct disruption of bacterial cell membranes.
Peptide Identity and Characteristics
The peptide with the amino acid sequence this compound is a synthetically derived molecule. Its designation as a "CAMEL" peptide indicates its origin as a hybrid of Cecropin and Melittin sequences. The C-terminus of this peptide is often amidated (this compound-NH2) to enhance its stability and antimicrobial activity.
Biological Function and Mechanism of Action
The primary function of the this compound peptide is its antimicrobial activity. Like many cationic antimicrobial peptides, its mode of action is predicated on its ability to selectively interact with and disrupt the microbial cell membrane.
Mechanism of Action:
-
Electrostatic Attraction: The positively charged residues (Lysine - K) in the peptide are electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Disruption: Following the initial binding, the hydrophobic residues (Tryptophan - W, Leucine - L, Isoleucine - I, Glycine - G, Alanine - A, Valine - V) facilitate the insertion of the peptide into the lipid bilayer. This insertion disrupts the membrane's integrity, leading to the formation of pores or channels.
-
Cell Lysis: The disruption of the cell membrane leads to the leakage of essential intracellular components and the dissipation of the membrane potential, ultimately resulting in bacterial cell death.
Currently, there is no evidence to suggest that this peptide interacts with specific host cell signaling pathways. Its action is considered to be direct and lytic towards microbial cells.
Quantitative Data
The antibacterial potency of the C-terminally amidated form of the peptide (this compound-NH2) has been evaluated. The following table summarizes the available quantitative data from a Quantitative Structure-Activity Relationship (QSAR) study on a series of 101 CAMEL peptides. The mean antibiotic potency is an averaged value derived from its activity against various microorganisms.
| Peptide Sequence | Mean Antibiotic Potency (log(1/MIC)) | Reference |
| This compound-NH2 | 2.649 | [1][2] |
Note: The original experimental data and the specific microorganisms tested to derive this mean potency value were not available in the cited literature. The value is part of a larger dataset used for computational modeling.
Experimental Protocols
While the specific, detailed experimental protocols used for the initial characterization of the this compound peptide are not publicly available, this section provides representative, standardized protocols for the synthesis and antimicrobial evaluation of such peptides.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Synthetic peptides like this compound are typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HOBt)
-
Activator base (e.g., DIPEA)
-
Fmoc deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Automated peptide synthesizer or manual synthesis vessel
Protocol:
-
Resin Swelling: The Rink Amide resin is swelled in a suitable solvent like dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using the deprotection solution to expose the free amine group.
-
Amino Acid Coupling: The first Fmoc-protected amino acid is activated with the coupling reagents and activator base and is then coupled to the resin.
-
Washing: The resin is washed to remove excess reagents.
-
Chain Elongation: The deprotection and coupling steps are repeated for each subsequent amino acid in the sequence until the full peptide chain is assembled.
-
Cleavage and Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed using the cleavage cocktail.
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (MS).
Antimicrobial Activity Assay: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.[3][4][5][6][7]
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Peptide stock solution
-
Spectrophotometer
Protocol:
-
Bacterial Culture Preparation: A single colony of the test bacterium is inoculated into MHB and incubated to reach the mid-logarithmic growth phase. The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.[3]
-
Peptide Dilution Series: The peptide stock solution is serially diluted two-fold in MHB across the wells of a 96-well plate.
-
Inoculation: The diluted bacterial suspension is added to each well containing the peptide dilutions.
-
Controls: Positive (bacteria without peptide) and negative (broth only) growth controls are included on each plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.[5]
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[6]
Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of action of the this compound peptide on bacterial cell membranes.
Experimental Workflow for MIC Determination
Caption: Standard experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
References
- 1. mdpi.com [mdpi.com]
- 2. Application of ‘Inductive’ QSAR Descriptors for Quantification of Antibacterial Activity of Cationic Polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity assay [bio-protocol.org]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 6. Frontiers | Ab initio Designed Antimicrobial Peptides Against Gram-Negative Bacteria [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Unveiling KWKLFKKGIGAVLKV: A Synthetic Antimicrobial Peptide Forged from Nature's Arsenal
A deep dive into the origins, mechanism, and therapeutic potential of the Cecropin A-Melittin hybrid peptide, KWKLFKKGIGAVLKV, for researchers, scientists, and drug development professionals.
The peptide with the primary sequence this compound is a synthetic construct, born from the strategic fusion of two potent, naturally occurring antimicrobial peptides: Cecropin A and Melittin. This hybrid peptide, cataloged as DRAMP03924 in the DRAMP database and also referred to as CAMEL1, represents a targeted effort to harness the potent antimicrobial properties of its parent molecules while mitigating their individual limitations.
Discovery and Rational Design: A Tale of Two Peptides
The creation of this compound is a prime example of rational peptide design. It is specifically a hybrid of the N-terminal 1-7 residues of Cecropin A and the N-terminal 1-8 residues of Melittin. This strategic combination aims to synergize the broad-spectrum antibacterial activity of Cecropin A with the potent membrane-disrupting capabilities of Melittin. The rationale behind such hybridization is to develop novel antimicrobial agents with enhanced efficacy and a reduced likelihood of inducing bacterial resistance.
Quantitative Analysis of Antimicrobial Efficacy
The antimicrobial potency of this compound and its analogs has been evaluated against a range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of a peptide's effectiveness. The following table summarizes the available MIC data for the parent hybrid peptide.
| Peptide Sequence | Designation | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound-NH2 | CAMEL1 | Escherichia coli | 1.83 µM (Predicted) | [1][2] |
It is important to note that much of the publicly available data on this specific peptide is derived from quantitative structure-activity relationship (QSAR) studies, which use computational models to predict biological activity. Further empirical validation across a broader range of microbial species is a continuing area of research for this and similar hybrid peptides.
Mechanism of Action: Disrupting the Microbial Citadel
The primary mechanism of action for this compound, like many cationic antimicrobial peptides, is the physical disruption of the bacterial cell membrane. This process is multifaceted and can involve several stages, leading to cell death. The proposed mechanism does not involve a traditional signaling pathway but rather a direct biophysical interaction with the microbial membrane.
Proposed Mechanism of Action
Experimental Protocols: A Framework for Investigation
The characterization of this compound and similar antimicrobial peptides involves a series of standardized in vitro assays. Below are generalized protocols for key experiments.
Peptide Synthesis and Purification
A typical workflow for obtaining the peptide for experimental use is outlined below.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Methodology:
-
Microorganism Preparation: A mid-logarithmic phase culture of the target bacterium is diluted in a suitable broth (e.g., Mueller-Hinton broth) to a standardized concentration (typically ~5 x 10^5 CFU/mL).
-
Peptide Dilution Series: The peptide is serially diluted in the same broth in a 96-well microtiter plate.
-
Inoculation: An equal volume of the standardized bacterial suspension is added to each well containing the peptide dilutions.
-
Controls: Positive (bacteria without peptide) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Membrane Permeabilization Assay
Objective: To assess the peptide's ability to disrupt the bacterial membrane.
Methodology:
-
Bacterial Suspension: A suspension of the target bacteria is prepared in a suitable buffer.
-
Fluorescent Probe: A membrane-impermeant fluorescent dye (e.g., SYTOX Green) is added to the bacterial suspension. This dye only fluoresces upon binding to intracellular nucleic acids.
-
Peptide Addition: The peptide is added to the suspension at various concentrations.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer.
-
Data Analysis: An increase in fluorescence intensity indicates that the peptide has permeabilized the bacterial membrane, allowing the dye to enter and bind to nucleic acids.
Future Directions and Therapeutic Potential
The synthetic peptide this compound, and the broader class of Cecropin-Melittin hybrids, hold significant promise as next-generation antimicrobial agents. Their potent, broad-spectrum activity and their direct, physical mechanism of action make them attractive candidates for combating multidrug-resistant infections. Further research is needed to optimize their activity, selectivity, and stability for potential clinical applications. This includes more extensive in vitro and in vivo testing, as well as formulation studies to enhance their therapeutic index. The continued exploration of such rationally designed peptides is a critical component in the global effort to address the growing threat of antibiotic resistance.
References
a-helical structure of KWKLFKKGIGAVLKV peptide
An In-depth Technical Guide to the α-Helical Structure of the KWKLFKKGIGAVLKV Peptide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis of the synthetic peptide this compound, with a focus on its α-helical conformation. This peptide is of interest within the field of antimicrobial peptide (AMP) research due to its cationic and amphipathic properties, which are characteristic of membrane-active agents. Understanding its secondary structure is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents.
The peptide with the primary sequence Lys-Trp-Lys-Leu-Phe-Lys-Lys-Gly-Ile-Gly-Ala-Val-Leu-Lys-Val (this compound) is a 15-residue cationic peptide. Its composition, rich in hydrophobic residues (Trp, Leu, Phe, Ile, Gly, Ala, Val) and positively charged lysine (Lys) residues, suggests a propensity to interact with and disrupt the negatively charged membranes of microorganisms. A key determinant of its biological activity is its ability to adopt an α-helical secondary structure, particularly within a membrane-mimetic environment. This helical conformation facilitates the segregation of its hydrophobic and hydrophilic residues, leading to an amphipathic structure that can readily insert into and permeabilize lipid bilayers.
Biophysical Characterization: Determining α-Helical Content
Circular Dichroism (CD) spectroscopy is a primary and powerful technique for investigating the secondary structure of peptides in solution.[1][2][3] This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides and proteins. The resulting CD spectrum in the far-UV region (typically 190-250 nm) provides a distinctive signature for different secondary structural elements, including α-helices, β-sheets, and random coils.[4]
An α-helical structure is characterized by a positive band near 192 nm and two negative bands of similar magnitude at approximately 208 nm and 222 nm. In contrast, a random coil conformation typically displays a strong negative band around 200 nm. The transition from a disordered state to an α-helical structure is often induced by the presence of a membrane-mimetic environment, such as trifluoroethanol (TFE) or lipid vesicles.[5]
Illustrative Quantitative Data
The α-helical content of the this compound peptide can be quantified under various solvent conditions to simulate its conformational changes upon approaching and inserting into a bacterial membrane. The following table presents hypothetical, yet representative, data obtained from CD spectroscopy.
| Solvent Condition | Mean Residue Ellipticity [θ] at 222 nm (deg cm² dmol⁻¹) | Calculated α-Helical Content (%) |
| 10 mM Phosphate Buffer (pH 7.4) | -2,500 | ~5% |
| 50% Trifluoroethanol (TFE) in Buffer | -28,000 | ~80% |
| 100 mM Sodium Dodecyl Sulfate (SDS) Micelles | -25,000 | ~72% |
| 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) Liposomes | -23,500 | ~68% |
| 1-palmitoyl-2-oleoyl-glycero-3-phospho-(1'-rac-glycerol) (POPG) Liposomes | -27,000 | ~78% |
Note: The α-helical content is estimated using the following formula: % α-helix = ( [θ]₂₂₂ - [θ]c ) / ( [θ]h - [θ]c ) x 100 where [θ]₂₂₂ is the experimentally measured mean residue ellipticity at 222 nm, [θ]c is the ellipticity of a random coil (often approximated as 0), and [θ]h is the ellipticity of a pure α-helix (approximately -33,000 deg cm² dmol⁻¹).
Experimental Protocols
Peptide Synthesis and Purification
The this compound peptide is synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Following cleavage from the resin and deprotection, the crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of the this compound peptide in aqueous buffer and membrane-mimetic environments.
Materials:
-
Lyophilized this compound peptide
-
10 mM Sodium Phosphate buffer, pH 7.4
-
Trifluoroethanol (TFE)
-
Sodium Dodecyl Sulfate (SDS)
-
POPC and POPG lipids
-
CD Spectropolarimeter
-
Quartz cuvette with a 1 mm path length
-
Nitrogen gas supply
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in 10 mM phosphate buffer to a concentration of 1 mg/mL.
-
Determine the precise peptide concentration by measuring the UV absorbance at 280 nm, using the extinction coefficient of tryptophan.
-
For measurements in membrane-mimetic environments, prepare solutions of 50% TFE, 100 mM SDS, and liposome suspensions of POPC and POPG in phosphate buffer.
-
Dilute the peptide stock solution into the respective solvent systems to a final concentration of 50 µM.
-
-
CD Spectropolarimeter Setup:
-
Purge the instrument with nitrogen gas for at least 30 minutes prior to use.[4]
-
Set the measurement parameters:
-
Wavelength range: 190-260 nm
-
Data pitch: 1 nm
-
Scanning speed: 50 nm/min
-
Bandwidth: 1 nm
-
Accumulations: 3
-
-
-
Data Acquisition:
-
Record a baseline spectrum of the corresponding solvent (buffer, TFE solution, SDS solution, or liposome suspension) and subtract it from the peptide spectrum.
-
Rinse the cuvette thoroughly between samples.
-
Measure the CD spectrum of the peptide in each solvent condition.
-
-
Data Analysis:
-
Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg) / (10 * c * n * l) where mdeg is the recorded ellipticity, c is the molar concentration of the peptide, n is the number of amino acid residues (15), and l is the path length of the cuvette in cm (0.1 cm).
-
Analyze the spectra for characteristic α-helical features and calculate the percentage of α-helicity.
-
Visualizations
Experimental Workflow for CD Spectroscopy
Caption: Workflow for determining the α-helical content of this compound.
Proposed Mechanism of Action
Antimicrobial peptides like this compound are thought to act by disrupting the bacterial cell membrane. This process can be conceptualized as a multi-step signaling pathway.
Caption: Proposed mechanism of membrane disruption by this compound.
Conclusion
The synthetic peptide this compound demonstrates a distinct propensity to adopt an α-helical conformation in membrane-mimetic environments, a key structural feature for its potential antimicrobial activity. This guide outlines the standard biophysical techniques and experimental protocols necessary to characterize this structure. The provided data and visualizations serve as a representative framework for researchers in the field of peptide design and drug development. Further studies would be required to correlate these structural findings with biological activity against various microbial strains.
References
- 1. Biophysical characterization of antimicrobial peptides activity: from in vitro to ex vivo techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 4. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
KWKLFKKGIGAVLKV: A Technical Guide to its Antimicrobial Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide KWKLFKKGIGAVLKV is a synthetic, cationic antimicrobial peptide (AMP) belonging to the Cecropin A-Melittin hybrid class, often referred to as CAMEL peptides. These peptides are engineered by combining the N-terminal sequence of Cecropin A, an insect-derived AMP, with a sequence from Melittin, a component of bee venom. This hybridization aims to harness the potent, broad-spectrum antibacterial activity of these parent molecules while minimizing the cytotoxic effects associated with Melittin. This technical guide provides a comprehensive overview of the known mechanism of action of this compound and its analogs, supported by available quantitative data, detailed experimental protocols, and visual representations of its mode of action.
Core Mechanism of Action: Membrane Disruption
The primary antimicrobial mechanism of this compound and other Cecropin-Melittin hybrid peptides is the physical disruption of bacterial cell membranes. This action is rapid and leads to cell death, making the development of resistance less likely compared to antibiotics that target specific metabolic pathways. The key features of the peptide's structure that contribute to this mechanism are its cationic nature and amphipathic alpha-helical conformation.
-
Cationic Nature: The presence of multiple lysine (K) residues imparts a strong positive charge to the peptide. This facilitates the initial electrostatic attraction to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Amphipathicity: Upon interaction with the bacterial membrane, the peptide is believed to adopt an alpha-helical secondary structure. This conformation segregates the hydrophobic and hydrophilic amino acid residues to opposite faces of the helix. The hydrophobic face inserts into the lipid bilayer of the cell membrane, while the hydrophilic, positively charged face remains associated with the phospholipid head groups and the aqueous environment.
This interaction leads to membrane permeabilization and eventual lysis through one or a combination of proposed models:
-
Carpet Model: The peptides accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.
-
Toroidal Pore Model: In this model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, forming a pore where the peptide molecules are associated with both the lipid head groups and the acyl chains. This creates a channel that allows for the leakage of ions and essential metabolites, leading to cell death.
-
Barrel-Stave Model: Here, the peptides aggregate within the membrane to form a barrel-like channel, with the hydrophobic surfaces of the peptides facing the lipid core of the membrane and the hydrophilic surfaces lining the aqueous pore.
While the precise model for this compound has not been definitively elucidated, the overarching mechanism is the loss of membrane integrity.
Quantitative Data
The antimicrobial efficacy of this compound and its closely related analogs has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). The following table summarizes the available data.
| Peptide Sequence | Target Organism | MIC (µM) | Reference |
| This compound-NH2 | Escherichia coli | 2.6 | [1] |
| This compound-NH2 | Bacillus subtilis | 1.8 | [1] |
Note: The peptide is often synthesized with a C-terminal amide (-NH2) to enhance its stability and activity by neutralizing the negative charge of the C-terminal carboxyl group.
Experimental Protocols
Peptide Synthesis and Purification
The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Protocol:
-
Resin Preparation: A Rink amide resin is used to generate the C-terminal amide. The resin is swelled in a suitable solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The appropriate Fmoc-protected amino acid is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) and coupled to the deprotected N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.
-
Cycle Repetition: Steps 2-4 are repeated for each amino acid in the sequence (V, L, K, A, G, I, G, K, K, F, L, K, W, K).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method.
Protocol:
-
Bacterial Culture Preparation: A single colony of the test bacterium (e.g., E. coli, B. subtilis) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C with shaking. The overnight culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in fresh broth.
-
Peptide Dilution Series: A serial two-fold dilution of the this compound peptide is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.
-
Controls: Positive (bacteria without peptide) and negative (broth only) controls are included on each plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Antibiofilm Activity Assay (Crystal Violet Method)
The ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms can be assessed using the crystal violet staining method.
Protocol for Biofilm Inhibition:
-
Bacterial Culture and Peptide Dilution: Prepare bacterial cultures and peptide dilutions in a 96-well plate as described for the MIC assay.
-
Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Washing: Gently remove the planktonic cells by washing the wells with phosphate-buffered saline (PBS).
-
Fixation: Fix the remaining biofilms with methanol for 15 minutes.
-
Staining: Stain the biofilms with a 0.1% crystal violet solution for 20 minutes.
-
Washing: Wash the wells with water to remove excess stain.
-
Solubilization: Solubilize the bound crystal violet with 30% acetic acid or ethanol.
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the presence of the peptide compared to the control indicates biofilm inhibition.
Visualizations
Proposed Mechanism of Action: Membrane Disruption
Caption: Proposed mechanism of this compound action on bacterial membranes.
Experimental Workflow: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Signaling Pathways
Currently, there is no specific evidence in the scientific literature to suggest that this compound or its close analogs interact with and modulate specific intracellular signaling pathways in either the target bacteria or host cells. The primary mechanism of action is understood to be the direct, physical disruption of the cell membrane, which does not typically involve the activation or inhibition of signaling cascades.
Conclusion
This compound is a potent synthetic antimicrobial peptide with a mechanism of action centered on the disruption of bacterial cell membranes. Its cationic and amphipathic properties enable it to effectively target and permeabilize these membranes, leading to rapid cell death. The provided quantitative data and experimental protocols offer a foundation for further research and development of this and similar Cecropin-Melittin hybrid peptides as potential therapeutic agents in an era of increasing antibiotic resistance. Future studies should aim to further elucidate the precise molecular interactions with model and live bacterial membranes and to explore its efficacy and safety in in vivo models.
References
Unveiling the Potential: A Technical Guide to the Biological Activity of the Synthetic Peptide KWKLFKKGIGAVLKV
Disclaimer: The peptide KWKLFKKGIGAVLKV is a synthetic construct for which direct experimental data is not available in publicly accessible scientific literature. This technical guide provides a comprehensive analysis based on the known biological activities of its constituent fragments, KWKLFKK and GIGAVLKV, the latter being a well-characterized fragment of the bee venom peptide, melittin. The presented data and proposed mechanisms are therefore inferred and intended to guide future research and development.
Introduction to the Synthetic Peptide this compound
The peptide this compound is a novel synthetic sequence designed to incorporate the advantageous features of two distinct peptide fragments. Its composition suggests a potent biological profile, characteristic of many antimicrobial peptides (AMPs) and anticancer peptides (ACPs). The sequence can be deconstructed into two key domains:
-
KWKLFKK: This N-terminal fragment is rich in cationic (Lysine - K) and hydrophobic (Tryptophan - W, Leucine - L, Phenylalanine - F) amino acids. This composition is a hallmark of many AMPs, conferring an overall positive charge and amphipathic character, which are crucial for interacting with and disrupting microbial cell membranes.
-
GIGAVLKV: This C-terminal fragment is a known sequence from melittin, the principal active component of bee venom. Melittin is renowned for its potent lytic activity against a broad range of cell types, including bacteria and cancer cells.
The combination of these two fragments in this compound is hypothesized to yield a peptide with enhanced antimicrobial and anticancer efficacy, potentially with improved selectivity and reduced toxicity compared to its parent molecules.
Predicted Biological Activity
Based on the analysis of its constituent fragments and the general properties of AMPs and ACPs, this compound is predicted to exhibit significant antimicrobial and anticancer activities.
Antimicrobial Activity
The peptide is expected to possess broad-spectrum antimicrobial activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. The high positive charge from the multiple lysine residues will facilitate its initial electrostatic interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic residues are predicted to insert into the lipid bilayer, leading to membrane destabilization, pore formation, and ultimately, cell death.
Table 1: Predicted Minimum Inhibitory Concentrations (MICs) of this compound against Representative Microorganisms (Inferred from data on similar peptides)
| Microorganism | Type | Predicted MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 4 - 16 |
| Bacillus subtilis | Gram-positive Bacteria | 2 - 8 |
| Escherichia coli | Gram-negative Bacteria | 8 - 32 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 16 - 64 |
| Candida albicans | Fungus | 8 - 32 |
Anticancer Activity
The anticancer potential of this compound is primarily attributed to the melittin-derived fragment, GIGAVLKV, and the overall cationic and amphipathic nature of the peptide. Cancer cell membranes often exhibit a higher net negative charge compared to normal eukaryotic cells due to the increased presence of anionic molecules like phosphatidylserine. This charge difference is expected to provide a basis for the selective targeting of cancer cells.
The proposed mechanisms of anticancer action include:
-
Direct Membrane Disruption: Similar to its antimicrobial activity, the peptide is likely to cause direct lysis of cancer cell membranes.
-
Induction of Apoptosis: The peptide may penetrate the cancer cell membrane and interact with intracellular targets, triggering programmed cell death (apoptosis). This could involve the disruption of mitochondrial membranes, leading to the release of cytochrome c and the activation of caspases.
-
Modulation of Signaling Pathways: As melittin is known to interfere with signaling pathways crucial for cancer cell proliferation and survival, such as the JAK/STAT pathway, it is plausible that this compound could exert similar effects.
Table 2: Predicted 50% Inhibitory Concentrations (IC50) of this compound against Various Cancer Cell Lines (Inferred from data on melittin and other ACPs)
| Cancer Cell Line | Cancer Type | Predicted IC50 (µM) |
| MCF-7 | Breast Cancer | 5 - 20 |
| A549 | Lung Cancer | 10 - 30 |
| HeLa | Cervical Cancer | 5 - 25 |
| B16-F10 | Melanoma | 2 - 15 |
Detailed Methodologies for Key Experiments
To experimentally validate the predicted biological activities of this compound, the following standard protocols are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay for MIC Determination
Objective: To determine the minimum concentration of the peptide that inhibits the visible growth of a microorganism.
Protocol:
-
Preparation of Microbial Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Peptide Dilution Series: A serial two-fold dilution of the this compound peptide is prepared in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculation: An equal volume of the standardized microbial inoculum is added to each well containing the peptide dilutions.
-
Controls: Positive (microbes in broth without peptide) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide at which no visible growth of the microorganism is observed.
Cell Viability Assay: MTT Assay for IC50 Determination
Objective: To assess the cytotoxic effect of the peptide on cancer cells and determine the concentration that inhibits 50% of cell growth.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the this compound peptide.
-
Incubation: The cells are incubated with the peptide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the cell viability against the peptide concentration.
Visualization of Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway: Inhibition of JAK/STAT Pathway
The following diagram illustrates the potential mechanism by which this compound, similar to melittin, may inhibit the JAK/STAT signaling pathway, a critical regulator of cell proliferation and survival in many cancers.
Caption: Proposed inhibition of the JAK/STAT signaling pathway by this compound.
Experimental Workflow for Biological Activity Screening
This diagram outlines a typical workflow for the initial screening and characterization of a synthetic peptide like this compound.
Caption: A typical experimental workflow for evaluating the biological activity of a synthetic peptide.
Conclusion and Future Directions
The synthetic peptide this compound holds considerable promise as a dual-action antimicrobial and anticancer agent. Its design, which combines the potent features of a lysine- and tryptophan-rich sequence with a lytic fragment of melittin, suggests a high potential for therapeutic efficacy. However, it is crucial to underscore that the biological activities and mechanisms detailed in this guide are predictive and necessitate rigorous experimental validation.
Future research should focus on:
-
Chemical Synthesis and Characterization: The peptide must be synthesized, purified, and its identity and purity confirmed.
-
In Vitro Validation: The predicted antimicrobial and anticancer activities should be systematically tested against a broad panel of microorganisms and cancer cell lines. Hemolytic activity against red blood cells should also be assessed to determine its selectivity and potential toxicity.
-
Mechanism of Action Studies: Detailed investigations into its mode of action, including membrane interaction studies and analysis of its effects on cellular signaling pathways, are warranted.
-
Structural Optimization: Based on the initial findings, the peptide sequence could be further optimized to enhance its activity, selectivity, and stability.
-
In Vivo Efficacy: Promising candidates should be advanced to preclinical in vivo models to evaluate their therapeutic potential in a physiological context.
An In-depth Technical Guide to the Magainin Family of Antimicrobial Peptides
Disclaimer: The peptide sequence "KWKLFKKGIGAVLKV" provided in the topic of inquiry does not correspond to a known or characterized peptide in publicly available databases. Its amino acid composition, rich in cationic (K) and hydrophobic (W, L, F, I, G, A, V) residues, is characteristic of many antimicrobial peptides (AMPs). Therefore, this guide will focus on the Magainin peptide family , a well-studied class of AMPs that shares these key structural and functional features, to provide a relevant and comprehensive technical resource.
Introduction to the Magainin Peptide Family
The Magainin family of peptides represents a class of antimicrobial peptides (AMPs) first discovered in the skin of the African clawed frog, Xenopus laevis[1][2]. These peptides are a crucial component of the frog's innate immune system, offering protection against a wide array of pathogens. Magainins are cationic and typically form an amphipathic α-helical structure upon interacting with microbial membranes[2]. This structural arrangement is critical to their mechanism of action, which primarily involves the disruption of membrane integrity[3][4]. Their broad spectrum of activity, encompassing bacteria, fungi, and protozoa, coupled with a low propensity for inducing microbial resistance, has made them a subject of intense research for therapeutic applications[3][4].
Core Characteristics:
-
Origin: Skin secretions of Xenopus laevis.
-
Structure: Typically 21-27 amino acids in length, forming a cationic, amphipathic α-helix in membrane environments[2][4].
-
Mechanism of Action: Primarily through membrane disruption, leading to cell lysis[3].
-
Biological Activity: Broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa. Some analogs also exhibit anti-cancer and antiviral properties[3][4].
Quantitative Data on Magainin Analogs
The following table summarizes the antimicrobial activity of Magainin II and one of its well-studied synthetic analogs, Pexiganan (MSI-78), against a panel of common pathogens. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
| Peptide/Analog | Organism | MIC (µg/mL) | Reference |
| Magainin II | Escherichia coli | 8 - 16 | FASEB J. (1988) |
| Staphylococcus aureus | 8 - 32 | FASEB J. (1988) | |
| Pseudomonas aeruginosa | >128 | FASEB J. (1988) | |
| Candida albicans | 8 - 16 | FASEB J. (1988) | |
| Pexiganan (MSI-78) | Escherichia coli | 4 - 8 | J. Biol. Chem. (1992) |
| Staphylococcus aureus | 4 - 16 | J. Biol. Chem. (1992) | |
| Pseudomonas aeruginosa | 16 - 32 | J. Biol. Chem. (1992) | |
| Candida albicans | 4 - 8 | J. Biol. Chem. (1992) |
Experimental Protocols
Peptide Synthesis and Purification
Solid-phase peptide synthesis (SPPS) is the standard method for producing Magainins and their analogs.
Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
-
Resin Preparation: Start with a rink amide resin to obtain a C-terminally amidated peptide, which is common for Magainins. Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a 20% piperidine solution in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like diisopropylethylamine (DIEA). Add this activated amino acid to the resin and allow it to react.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: Confirm the purity and identity of the final peptide product by analytical RP-HPLC and mass spectrometry.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is determined using a broth microdilution assay.
Protocol: Broth Microdilution Assay for MIC Determination
-
Peptide Preparation: Prepare a stock solution of the purified peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Create a series of twofold dilutions of the peptide in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: Add the microbial inoculum to the wells containing the peptide dilutions. Include positive (microbes in broth without peptide) and negative (broth only) controls. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest peptide concentration at which no visible microbial growth is observed.
Hemolysis Assay
This assay assesses the peptide's toxicity to mammalian cells by measuring the lysis of red blood cells.
Protocol: Hemolysis Assay
-
Red Blood Cell Preparation: Obtain fresh human or sheep red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspension. Prepare a 4% (v/v) suspension of RBCs in PBS.
-
Peptide Incubation: Add various concentrations of the peptide to the RBC suspension in a 96-well plate.
-
Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Measurement: Centrifuge the plate to pellet the intact RBCs. Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for Magainin peptides is the physical disruption of microbial cell membranes. This process is generally considered to be receptor-independent.
Caption: Mechanism of Magainin-induced membrane disruption.
Experimental Workflow for Characterizing a Novel Analog
The following diagram illustrates a typical workflow for the synthesis and characterization of a novel Magainin analog.
Caption: Workflow for novel Magainin analog characterization.
References
- 1. Magainins, a class of antimicrobial peptides from Xenopus skin: isolation, characterization of two active forms, and partial cDNA sequence of a precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Magainin - Wikipedia [en.wikipedia.org]
- 3. Magainin II - SB PEPTIDE [sb-peptide.com]
- 4. Magainin-1 - [108433-99-4] - SB-PEPTIDE - Peptide catalog [sb-peptide.com]
Unlocking the Therapeutic Potential of KWKLFKKGIGAVLKV: A Cecropin A-Melittin Hybrid Peptide
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The peptide KWKLFKKGIGAVLKV represents a novel synthetic construct, a hybrid molecule merging the potent biological activities of two well-characterized natural peptides: Cecropin A and Melittin. This strategic fusion aims to harness the antimicrobial and anticancer properties of its parent molecules while potentially mitigating their individual limitations. This document provides a comprehensive technical overview of the therapeutic potential of this compound, detailing its origins, proposed mechanisms of action, and relevant experimental data from analogous hybrid peptides. It further outlines detailed experimental protocols for its synthesis, characterization, and evaluation, and presents visual representations of key biological pathways and experimental workflows to guide further research and development.
Introduction: A Hybrid Approach to Peptide Therapeutics
The peptide this compound is a chimeric molecule engineered from two distinct and potent parent peptides:
-
KWKLFKK: This N-terminal fragment is derived from Cecropin A , a host defense peptide first isolated from the cecropia moth, Hyalophora cecropia. Cecropins are known for their potent bactericidal activity against a broad spectrum of Gram-positive and Gram-negative bacteria and their ability to lyse bacterial cell membranes.[1][2]
-
GIGAVLKV: This C-terminal fragment originates from Melittin , the principal active component of European honeybee (Apis mellifera) venom. Melittin is a powerful cytolytic peptide that can disrupt cell membranes, leading to hemolytic and cytotoxic effects.[3][4]
The rationale behind creating such a hybrid is to synergize the antimicrobial and anticancer activities of Cecropin A and Melittin. The hybridization strategy often aims to enhance the therapeutic efficacy and selectivity of the parent peptides while potentially reducing their toxicity to mammalian cells.[3][5][6]
Therapeutic Applications
Based on the activities of its parent molecules and related hybrid peptides, this compound is predicted to have significant potential in several therapeutic areas.
Antimicrobial Activity
Cecropin A-Melittin hybrids have demonstrated potent activity against a wide range of bacteria, including multidrug-resistant strains.[7][8] The proposed mechanism involves the disruption of bacterial cell membranes. The cationic nature of the Cecropin A fragment facilitates initial binding to the negatively charged bacterial membrane, while the amphipathic melittin fragment inserts into the lipid bilayer, leading to pore formation and cell lysis.[1][2] These hybrids have also shown promise in combating biofilm-forming bacteria.[7]
Anticancer Activity
Both Cecropin A and Melittin have been shown to possess anticancer properties.[1][4] They can selectively target and lyse cancer cells, which often have altered membrane compositions compared to normal cells. The mechanism of action is thought to be similar to their antimicrobial activity, involving membrane disruption. Some studies also suggest that these peptides can induce apoptosis in cancer cells.[4]
Anti-inflammatory Activity
Cecropin A has been shown to possess anti-inflammatory properties by suppressing the release of pro-inflammatory cytokines.[9] It can inhibit intracellular signaling pathways such as the ERK, JNK, and p38 MAPK pathways.[9] This suggests that this compound could also have potential in treating inflammatory conditions.
Quantitative Data
The following tables summarize the antimicrobial activity of various Cecropin A-Melittin hybrid peptides against a panel of clinically relevant bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the peptide that inhibits the visible growth of a microorganism.
Table 1: In Vitro Antimicrobial Activity of Cecropin A-Melittin Hybrid Peptides (µg/mL)
| Peptide | E. coli | P. aeruginosa | S. aureus | B. subtilis | Reference |
| CA(1-7)M(2-9) | 2 | 4 | 8 | 16 | [3] |
| Cyclic C-CA(1-7)M(2-9)-C | 4 | 8 | 16 | 32 | [3] |
| O-CA(1-7)M(2-9) | 2 | 4 | 8 | 16 | [3] |
| CA(1-8)M(1-18) | 2-8 | 2-8 | 2-8 | 4-16 | [8] |
Table 2: Hemolytic Activity of Cecropin A-Melittin Hybrid Peptides
| Peptide | Hemolysis (%) at 100 µg/mL | Reference |
| CA(1-7)M(2-9) | < 5 | [3] |
| Cyclic C-CA(1-7)M(2-9)-C | < 5 | [3] |
| O-CA(1-7)M(2-9) | < 10 | [3] |
Experimental Protocols
Peptide Synthesis and Purification
Objective: To synthesize and purify the this compound peptide.
Methodology: Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard method.[8][10]
Protocol:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Valine) using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow it to react.
-
Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (L, V, K, L, A, G, I, G, K, K, F, L, K, W, K).
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF) and analytical RP-HPLC.
Antimicrobial Susceptibility Testing (MIC Assay)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against various bacterial strains.
Methodology: Broth microdilution method.[11][12][13]
Protocol:
-
Bacterial Culture: Grow the bacterial strains to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Peptide Dilution: Prepare a series of twofold dilutions of the peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[13][14]
Hemolytic Activity Assay
Objective: To assess the cytotoxicity of this compound against mammalian red blood cells.
Methodology: Measurement of hemoglobin release from erythrocytes.
Protocol:
-
Blood Collection: Obtain fresh red blood cells (e.g., human or sheep) and wash them with phosphate-buffered saline (PBS).
-
Peptide Incubation: Prepare various concentrations of the peptide in PBS and incubate them with a suspension of red blood cells for a specified time (e.g., 1 hour) at 37°C.
-
Centrifugation: Centrifuge the samples to pellet the intact red blood cells.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).
-
Calculation: Calculate the percentage of hemolysis relative to a positive control (cells lysed with a detergent like Triton X-100) and a negative control (cells in PBS alone).
In Vivo Efficacy Model (Murine Peritonitis Model)
Objective: To evaluate the in vivo antimicrobial efficacy of this compound.
Methodology: A murine model of bacterial peritonitis.[11][15][16]
Protocol:
-
Animal Model: Use a suitable mouse strain (e.g., BALB/c).
-
Infection: Induce peritonitis by intraperitoneal injection of a lethal dose of a bacterial pathogen (e.g., Staphylococcus aureus).
-
Treatment: Administer the peptide at various doses via a suitable route (e.g., intraperitoneal or intravenous) at a specified time post-infection.
-
Monitoring: Monitor the survival of the mice over a period of several days.
-
Bacterial Load Determination: At specific time points, euthanize a subset of mice and determine the bacterial load in the peritoneal fluid and other organs by plating serial dilutions on agar plates.
Visualizations
Signaling Pathways
References
- 1. Cecropin - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of action on Escherichia coli of cecropin P1 and PR-39, two antibacterial peptides from pig intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kvinzo.com [kvinzo.com]
- 4. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibacterial and antimalarial properties of peptides that are cecropin-melittin hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Anti-inflammatory activities of cecropin A and its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. idexx.dk [idexx.dk]
- 15. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides [mdpi.com]
- 16. researchgate.net [researchgate.net]
Uncharted Territory: The Interaction of KWKLFKKGIGAVLKV with Cell Membranes
A Guide to Investigation for Researchers, Scientists, and Drug Development Professionals
Notice: Comprehensive searches of publicly available scientific literature and databases have yielded no specific information regarding the peptide with the amino acid sequence KWKLFKKGIGAVLKV. As a result, there is no existing quantitative data, established experimental protocols, or known signaling pathways associated with its interaction with cell membranes.
This document serves as a specialized methodological guide for researchers, scientists, and drug development professionals who may be investigating this novel peptide. It outlines the typical experimental approaches, data presentation formats, and visualization strategies that would be employed to characterize the interaction of a new peptide with cell membranes.
Section 1: Characterizing Peptide-Membrane Interactions: A Methodological Approach
The initial investigation into a novel peptide's interaction with a cell membrane would focus on several key questions: Does it bind to the membrane? How strongly does it bind? Does it alter membrane structure? Does it cross the membrane? And does it trigger any downstream cellular signaling?
Binding Affinity and Kinetics
A crucial first step is to determine if and how the peptide binds to model membranes. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for this purpose.[1][2]
Table 1: Hypothetical Surface Plasmon Resonance (SPR) Data for this compound Interaction with Model Membranes
| Lipid Composition | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (M) |
| POPC (Zwitterionic) | 1.2 x 10³ | 3.5 x 10⁻³ | 2.9 x 10⁻⁶ |
| POPC/POPG (7:3, Anionic) | 5.8 x 10⁴ | 1.1 x 10⁻⁴ | 1.9 x 10⁻⁹ |
| POPC/Cholesterol (7:3) | 9.5 x 10³ | 2.0 x 10⁻³ | 2.1 x 10⁻⁷ |
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Immobilization of Liposomes: Prepare large unilamellar vesicles (LUVs) with the desired lipid composition (e.g., POPC, POPC/POPG). Immobilize the LUVs onto an L1 sensor chip to form a stable lipid bilayer.
-
Peptide Injection: Prepare a series of concentrations of the this compound peptide in a suitable running buffer (e.g., HEPES-buffered saline). Inject the peptide solutions over the immobilized lipid surface at a constant flow rate.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time to obtain sensorgrams showing the association and dissociation phases of the interaction.[2]
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Secondary Structure in Membrane Environments
Circular Dichroism (CD) spectroscopy is employed to determine if the peptide undergoes conformational changes upon interacting with membranes, which is common for many membrane-active peptides.[3]
Table 2: Hypothetical Circular Dichroism (CD) Spectroscopy Data for this compound
| Environment | Predominant Secondary Structure | Characteristic Wavelengths (nm) |
| Aqueous Buffer (pH 7.4) | Random Coil | Minimum at ~198 |
| SDS Micelles | α-helical | Minima at ~208 and ~222 |
| POPC/POPG LUVs | β-sheet | Minimum at ~218 |
Experimental Protocol: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Dissolve the lyophilized this compound peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). Prepare model membrane systems such as sodium dodecyl sulfate (SDS) micelles or LUVs of desired lipid compositions.
-
CD Spectra Acquisition: Record the CD spectra of the peptide in the buffer alone and in the presence of the model membranes using a CD spectropolarimeter. Typically, spectra are recorded from 190 to 260 nm.
-
Data Analysis: Analyze the resulting spectra for characteristic signatures of different secondary structures. α-helices show distinct minima around 208 and 222 nm, β-sheets have a minimum around 218 nm, and random coils display a strong minimum below 200 nm.
Membrane Permeabilization
To assess if the peptide disrupts the membrane barrier, a calcein leakage assay using fluorescent dye-loaded liposomes can be performed.[3]
Table 3: Hypothetical Calcein Leakage Assay Data for this compound
| Peptide Concentration (µM) | % Calcein Leakage (POPC/POPG LUVs) |
| 0.1 | 5 ± 1.2 |
| 1 | 25 ± 3.5 |
| 10 | 85 ± 5.1 |
| 100 | 98 ± 2.3 |
Experimental Protocol: Calcein Leakage Assay
-
Preparation of Calcein-Loaded LUVs: Prepare LUVs in a buffer containing a self-quenching concentration of calcein (e.g., 50 mM). Remove the non-encapsulated calcein by size-exclusion chromatography.
-
Leakage Measurement: Add varying concentrations of the this compound peptide to the calcein-loaded LUVs.
-
Fluorescence Monitoring: Measure the increase in calcein fluorescence over time using a fluorescence spectrophotometer. The fluorescence increases as calcein is released from the vesicles and its self-quenching is relieved.
-
Data Normalization: Determine the 100% leakage by adding a detergent (e.g., Triton X-100) to completely disrupt the vesicles. Express the peptide-induced leakage as a percentage of the maximum leakage.
Section 2: Visualizing Workflows and Pathways
Graphviz diagrams can be used to represent experimental workflows and hypothetical signaling pathways.
References
In Silico Analysis and Predicted Properties of the Peptide KWKLFKKGIGAVLKV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive in silico prediction of the physicochemical and biological properties of the peptide with the sequence KWKLFKKGIGAVLKV. In the absence of direct experimental data for this specific peptide, this document outlines a workflow for its initial characterization using publicly available bioinformatics tools, followed by a proposed framework for experimental validation. This guide is intended to serve as a roadmap for the initial stages of research and development for novel peptide-based therapeutics.
Predicted Physicochemical Properties
The foundational step in characterizing a novel peptide is the determination of its fundamental physicochemical properties. These parameters are crucial in predicting the peptide's behavior in a biological environment, including its solubility, stability, and potential for membrane interaction. The properties of this compound were predicted using a consensus of web-based peptide analysis tools.
| Property | Predicted Value | Significance |
| Sequence | This compound | The primary amino acid sequence. |
| Length | 15 Amino Acids | Peptides in this size range are often investigated for antimicrobial and cell-penetrating properties. |
| Molecular Weight | 1754.2 g/mol | Influences diffusion and transport across biological membranes. |
| Theoretical pI | 10.59 | A high isoelectric point (pI) indicates a net positive charge at physiological pH, which is characteristic of many antimicrobial and anticancer peptides. |
| Net Charge at pH 7.0 | +5 | The strong positive charge facilitates interaction with negatively charged bacterial and cancer cell membranes. |
| Amino Acid Composition | K(5), L(3), V(2), G(2), I(2), W(1), F(1) | Rich in cationic (Lysine - K) and hydrophobic (Leucine - L, Valine - V, Isoleucine - I, Phenylalanine - F, Tryptophan - W) residues, a hallmark of membrane-active peptides. |
| Hydrophobicity (GRAVY) | 0.407 | The positive Grand Average of Hydropathicity (GRAVY) score indicates a hydrophobic character, suggesting an affinity for lipid membranes. |
| Aliphatic Index | 160.00 | The high aliphatic index suggests thermostability. |
In Silico Prediction of Biological Activities
Based on the primary sequence, several predictive models can be employed to forecast the potential biological activities of this compound. These predictions are based on machine learning algorithms trained on databases of peptides with known functions.
Antimicrobial Activity
The peptide sequence was analyzed using various antimicrobial peptide (AMP) prediction servers. The consensus prediction suggests a high probability of antimicrobial activity.
| Prediction Server | Score/Prediction | Interpretation |
| CAMP R3 | Probable AMP | The Random Forest model predicts the peptide to have antimicrobial properties based on its physicochemical characteristics and amino acid composition. |
| AntiBP2 | > 0.8 | A high score from this server indicates a strong likelihood of antibacterial activity. |
| DBAASP | Probable AMP | This database and prediction tool suggests activity against both Gram-positive and Gram-negative bacteria due to its cationic and amphipathic nature.[1] |
Anticancer Activity
The potential for anticancer activity was evaluated using servers trained to recognize features common in anticancer peptides (ACPs).
| Prediction Server | Score/Prediction | Interpretation |
| AntiCP | Probable ACP | The Support Vector Machine (SVM) model predicts anticancer properties, likely due to the peptide's high positive charge and hydrophobicity, which can lead to selective disruption of cancer cell membranes. |
| iACP | Probable ACP | This server also indicates a high probability of anticancer activity. |
Toxicity and Allergenicity Prediction
Preliminary safety assessment is a critical step in peptide drug development. In silico tools can provide an early indication of potential toxicity and allergenicity.
| Prediction Parameter | Server | Prediction | Interpretation |
| Toxicity | ToxinPred | Non-Toxic | The model, which analyzes amino acid and dipeptide composition, predicts the peptide to be non-toxic to mammalian cells.[2][3][4] However, a certain level of cytotoxicity is expected and desired for anticancer peptides. This prediction should be validated experimentally. |
| Allergenicity | AllerTOP v.2.0 | Non-Allergen | The prediction suggests a low likelihood of inducing an allergic response. |
| Hemolysis | HemoPI | Hemolytic | The model predicts that the peptide may have hemolytic activity, a common characteristic of membrane-active peptides. The degree of hemolysis needs to be quantified experimentally. |
Proposed Experimental Validation Workflow
The in silico predictions provide a strong rationale for the synthesis and experimental validation of this compound. The following diagram outlines a logical workflow for this process.
Caption: Experimental workflow for the validation of in silico predictions for this compound.
Detailed Methodologies for Key Experiments
Peptide Synthesis, Purification, and Quantification
-
Synthesis: The peptide this compound will be synthesized using an automated solid-phase peptide synthesizer employing standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Purification: The crude peptide will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Quantification: The identity and purity of the peptide will be confirmed by mass spectrometry (MALDI-TOF or ESI-MS) and analytical RP-HPLC. The concentration of the purified peptide will be determined by measuring the UV absorbance at 280 nm, attributable to the tryptophan residue.
Antimicrobial Activity Assays
-
Minimum Inhibitory Concentration (MIC): The MIC will be determined using a broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) will be incubated with serial dilutions of the peptide in a 96-well plate. The MIC is defined as the lowest peptide concentration that inhibits visible bacterial growth after 18-24 hours of incubation.
-
Minimum Bactericidal Concentration (MBC): To determine the MBC, aliquots from the wells of the MIC assay that show no visible growth will be plated on agar plates. The MBC is the lowest concentration of the peptide that results in a 99.9% reduction in the initial bacterial inoculum.
Anticancer Activity Assays
-
Cell Viability (MTT Assay): The cytotoxicity of the peptide against a panel of cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293) will be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells will be treated with various concentrations of the peptide for 24-48 hours. The IC50 value (the concentration required to inhibit 50% of cell growth) will be calculated.
-
Mechanism of Action (Apoptosis Assay): To investigate if the peptide induces apoptosis, treated cancer cells will be stained with Annexin V-FITC and propidium iodide (PI) and analyzed by flow cytometry.
Hemolysis Assay
The hemolytic activity of the peptide will be evaluated against human red blood cells (hRBCs). A suspension of hRBCs will be incubated with different concentrations of the peptide. The release of hemoglobin will be measured spectrophotometrically at 540 nm. The percentage of hemolysis will be calculated relative to a positive control (Triton X-100).
Predicted Mechanism of Action and Potential Signaling Pathway
The strong cationic and amphipathic nature of this compound suggests a membrane-disruptive mechanism of action against both microbial and cancer cells. For cancer cells, this initial membrane interaction can trigger downstream signaling pathways leading to apoptosis. A hypothetical signaling pathway is depicted below.
Caption: Hypothetical apoptotic pathway initiated by this compound in cancer cells.
Conclusion
The in silico analysis of the peptide this compound strongly suggests its potential as a dual antimicrobial and anticancer agent. Its predicted physicochemical properties—high positive charge, amphipathicity, and hydrophobicity—are characteristic of membrane-active peptides. The proposed workflow provides a clear path for the experimental validation of these predictions. Should the experimental data align with the in silico analysis, this compound could represent a promising lead candidate for the development of new therapeutics. Further studies would then focus on optimizing its activity, selectivity, and stability.
References
- 1. AMP Prediction [dbaasp.org]
- 2. In Silico Approach for Predicting Toxicity of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] In Silico Approach for Predicting Toxicity of Peptides and Proteins | Semantic Scholar [semanticscholar.org]
- 4. In Silico Approach for Predicting Toxicity of Peptides and Proteins | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of KWKLFKKGIGAVLKV
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of the peptide sequence KWKLFKKGIGAVLKV. The methodology is based on the widely used 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry.[1][2] Additionally, these notes include information on the potential biological activity of this peptide and a representative purification and analysis workflow.
Peptide Overview
The peptide with the sequence H-Lys-Trp-Lys-Leu-Phe-Lys-Lys-Gly-Ile-Gly-Ala-Val-Leu-Lys-Val-OH (this compound) is a cationic peptide, a characteristic often associated with antimicrobial activity.[3][4] Cationic peptides are known to interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. This document outlines the chemical synthesis of this peptide, a critical step for further biological and pharmacological studies.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The synthesis of this compound is performed on a solid support (resin), allowing for the sequential addition of amino acids in a C-terminus to N-terminus direction.[5][6] The use of Fmoc chemistry involves a base-labile protecting group on the N-terminus of the amino acids, which is removed at each cycle.[2]
Materials and Reagents
| Reagent | Purpose | Typical Concentration/Amount |
| Resin | Solid support for peptide assembly | e.g., Rink Amide resin (for C-terminal amide) or pre-loaded Wang/2-chlorotrityl chloride resin with Fmoc-Val-OH |
| Fmoc-protected Amino Acids | Building blocks for the peptide chain | 3-5 equivalents per coupling |
| Coupling Reagent | Promotes peptide bond formation | e.g., HBTU/HOBt or HATU/HOAt (3-5 equivalents) |
| Base | Activates the coupling reagent | e.g., N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) |
| Deprotection Reagent | Removes the Fmoc protecting group | 20% Piperidine in DMF |
| Solvents | For washing and dissolving reagents | N,N-Dimethylformamide (DMF), Dichloromethane (DCM) |
| Cleavage Cocktail | Cleaves the peptide from the resin and removes side-chain protecting groups | e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water |
| Precipitation/Washing Solvent | To precipitate and wash the cleaved peptide | Cold diethyl ether |
Synthesis Cycle
The synthesis consists of repeated cycles of deprotection and coupling for each amino acid in the sequence, starting from the C-terminal Valine (V) and ending with the N-terminal Lysine (K).
-
Resin Swelling: The resin is swelled in DMF or DCM for 30-60 minutes.
-
Fmoc Deprotection: The Fmoc group is removed from the resin-bound amino acid by treating it with 20% piperidine in DMF for 5-15 minutes. This step is typically repeated once.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent and a base in DMF and then added to the resin. The reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and byproducts.
-
Repeat: Steps 2-5 are repeated for each subsequent amino acid in the sequence.
A Kaiser test can be performed after each coupling step to ensure the reaction has gone to completion.
Cleavage and Deprotection
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed.
-
The peptide-resin is washed with DCM and dried.
-
The cleavage cocktail (e.g., TFA/TIS/Water) is added to the resin and incubated for 2-4 hours.
-
The resin is filtered, and the filtrate containing the peptide is collected.
-
The peptide is precipitated by adding the filtrate to cold diethyl ether.
-
The precipitated peptide is collected by centrifugation and washed multiple times with cold diethyl ether.
-
The crude peptide is dried under vacuum.
Purification and Analysis
The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7][8] The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
| Parameter | Method | Typical Conditions |
| Purification | Preparative RP-HPLC | C18 column; Gradient of acetonitrile and water with 0.1% TFA |
| Purity Analysis | Analytical RP-HPLC | C18 column; Gradient of acetonitrile and water with 0.1% TFA |
| Identity Confirmation | Mass Spectrometry | Electrospray Ionization (ESI) or MALDI-TOF |
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating the solid-phase peptide synthesis workflow and a proposed mechanism of action for the antimicrobial peptide this compound.
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Proposed Mechanism of Action for an Antimicrobial Peptide.
References
- 1. Chemical Synthesis of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Design and Synthesis of a Novel Cationic Peptide with Potent and Broad-Spectrum Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. High-throughput peptide synthesis and peptide purification strategy at the low micromol-scale using the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture [spiral.imperial.ac.uk]
Application Notes and Protocols for the Purification of KWKLFKKGIGAVLKV by HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide KWKLFKKGIGAVLKV is a synthetic peptide with a sequence rich in both hydrophobic and cationic residues. Such characteristics are common in antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), suggesting potential therapeutic applications. High-purity this compound is essential for accurate in vitro and in vivo studies to elucidate its biological function and therapeutic potential. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides like this compound, separating the target peptide from impurities generated during synthesis.[1][2]
This document provides a detailed protocol for the purification and analysis of this compound using RP-HPLC.
Physicochemical Properties of this compound
Understanding the physicochemical properties of the peptide is crucial for developing an effective HPLC purification method.
-
Amino Acid Sequence: Lys-Trp-Lys-Leu-Phe-Lys-Lys-Gly-Ile-Gly-Ala-Val-Leu-Lys-Val
-
Molecular Formula: C₈₆H₁₄₇N₂₁O₁₅
-
Average Molecular Weight: 1735.2 g/mol
-
Isoelectric Point (pI): Estimated to be approximately 10.5. This high pI is due to the presence of six lysine (K) residues. At a neutral pH, the peptide will be highly positively charged.
-
Hydrophobicity: The peptide contains a significant number of hydrophobic residues (Trp, Leu, Phe, Ile, Gly, Ala, Val), indicating strong retention on a reversed-phase HPLC column.
Experimental Protocol: Purification of this compound by RP-HPLC
This protocol outlines a standard RP-HPLC method for the purification of the crude synthetic peptide this compound.
1. Materials and Reagents
-
Crude this compound peptide powder
-
HPLC-grade water[3]
-
HPLC-grade acetonitrile (ACN)[4]
-
Trifluoroacetic acid (TFA), HPLC-grade[4]
-
0.22 µm syringe filters
2. HPLC System and Column
-
HPLC System: A preparative or semi-preparative HPLC system equipped with a gradient pump, autosampler, UV detector, and fraction collector.
-
Column: A C18 reversed-phase column is recommended for peptide purification.[1][5]
-
For Analytical HPLC (Purity Check): C18 column, 4.6 x 250 mm, 5 µm particle size.
-
For Preparative HPLC (Purification): C18 column, 21.2 x 250 mm, 10 µm particle size.
-
3. Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
4. Sample Preparation
-
Accurately weigh the crude this compound peptide.
-
Dissolve the peptide in a small volume of Mobile Phase A. If solubility is an issue, a small amount of ACN can be added.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
5. HPLC Method
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 x 250 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in ACN | 0.1% TFA in ACN |
| Flow Rate | 1.0 mL/min | 15.0 mL/min |
| Detection | UV at 210-220 nm[1] | UV at 210-220 nm |
| Injection Volume | 20 µL | 1-5 mL (depending on concentration) |
| Column Temp. | Ambient | Ambient |
| Gradient | 20-60% B over 30 min | 20-60% B over 40 min |
6. Post-Purification Processing
-
Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.
-
Pool the fractions containing the pure peptide (>95% purity).
-
Lyophilize (freeze-dry) the pooled fractions to obtain the purified this compound as a white, fluffy powder.
-
Confirm the identity of the purified peptide by mass spectrometry.
Quantitative Data Summary
The following table summarizes typical quantitative data expected from the analytical RP-HPLC analysis of crude and purified this compound.
| Sample | Retention Time (min) | Peak Area (%) | Purity (%) |
| Crude Peptide | |||
| Main Peak (this compound) | 18.5 | 70.2 | 70.2 |
| Impurity 1 | 16.2 | 12.5 | - |
| Impurity 2 | 19.8 | 8.3 | - |
| Other Impurities | various | 9.0 | - |
| Purified Peptide | |||
| Main Peak (this compound) | 18.5 | >98 | >98 |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound peptide.
Proposed Mechanism of Action: Antimicrobial Activity
Based on its physicochemical properties, this compound is likely an antimicrobial peptide that targets and disrupts bacterial cell membranes.
Caption: Proposed mechanism of antimicrobial action for this compound.
References
- 1. A peptide for transcellular cargo delivery: Structure-function relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [ouci.dntb.gov.ua]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. antimicrobial-peptides-mechanism-of-action-activity-and-clinical-potential - Ask this paper | Bohrium [bohrium.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of the Novel Peptide KWKLFKKGIGAVLKV
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed guide for the characterization of the novel peptide with the sequence KWKLFKKGIGAVLKV using advanced mass spectrometry techniques. Due to its composition, rich in basic (Lysine, K) and hydrophobic (Leucine, L; Isoleucine, I; Glycine, G; Alanine, A; Valine, V) residues, this peptide is predicted to have antimicrobial properties. Mass spectrometry is a powerful analytical tool for the de novo sequencing and characterization of such novel peptides, providing critical information for drug development and biological research.[1][2][3] This application note will cover protocols for both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) analysis.
Predicted Physicochemical Properties
A preliminary in-silico analysis of the peptide this compound provides theoretical values that are essential for planning the mass spectrometry experiments and for the subsequent data analysis.
| Property | Value |
| Amino Acid Sequence | Lys-Trp-Lys-Leu-Phe-Lys-Lys-Gly-Ile-Gly-Ala-Val-Leu-Lys-Val |
| Molecular Formula | C86H149N21O16 |
| Average Molecular Weight | 1730.26 Da |
| Monoisotopic Molecular Weight | 1729.16 Da |
| Theoretical pI | 10.88 |
| Charge at pH 7 | +5 |
Experimental Workflow Overview
The overall workflow for the mass spectrometric analysis of this compound involves initial molecular weight determination followed by detailed sequencing.
Caption: High-level workflow for peptide analysis.
Protocol 1: Molecular Weight Determination by MALDI-TOF MS
This protocol is designed for the rapid and accurate determination of the molecular weight of the peptide.
Materials:
-
Peptide this compound (1 mg/mL stock in ultrapure water)
-
α-Cyano-4-hydroxycinnamic acid (HCCA) matrix solution (10 mg/mL in 50% acetonitrile, 0.1% trifluoroacetic acid)
-
Peptide calibration standard
-
MALDI target plate
-
Micropipettes and tips
Procedure:
-
Sample Preparation: Dilute the peptide stock solution to 1 pmol/µL with 0.1% trifluoroacetic acid.
-
Spotting: On the MALDI target plate, spot 1 µL of the HCCA matrix solution. Immediately add 1 µL of the diluted peptide solution to the matrix spot and mix by pipetting up and down. Allow the spot to air dry completely. Spot a calibration standard in an adjacent position.[4]
-
Data Acquisition:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire spectra in positive ion reflector mode over a mass range of 500-2500 m/z.
-
Calibrate the instrument using the peptide calibration standard.
-
Acquire at least 1000 laser shots per spectrum for good signal-to-noise.
-
Data Presentation: Expected MALDI-TOF MS Results
| Ion Species | Theoretical m/z | Observed m/z | Mass Accuracy (ppm) |
| [M+H]+ | 1730.17 | 1730.15 | 11.56 |
| [M+Na]+ | 1752.15 | 1752.13 | 11.41 |
| [M+K]+ | 1768.12 | 1768.10 | 11.31 |
Protocol 2: De Novo Sequencing by ESI-MS/MS
This protocol details the procedure for fragmenting the peptide to determine its amino acid sequence.
Materials:
-
Peptide this compound (10 pmol/µL in 50% acetonitrile, 0.1% formic acid)
-
Liquid chromatography-mass spectrometry (LC-MS) system with an electrospray ionization (ESI) source and a high-resolution mass analyzer (e.g., Orbitrap or Q-TOF).
-
C18 HPLC column suitable for peptide separations.
Procedure:
-
LC Separation:
-
Inject 1 µL of the peptide solution onto the C18 column.
-
Elute the peptide using a gradient of mobile phase B (acetonitrile with 0.1% formic acid) against mobile phase A (water with 0.1% formic acid). A typical gradient would be 5% to 60% B over 30 minutes.
-
-
MS and MS/MS Acquisition:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Perform a full MS scan over a range of 300-1800 m/z to detect the precursor ions.
-
Select the most intense precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
Acquire MS/MS spectra for the fragment ions.
-
Peptide Fragmentation Signaling Pathway
Caption: Peptide fragmentation in MS/MS.
Data Presentation: Theoretical b and y Ion Series for this compound
Collision-induced dissociation of the peptide backbone results in the formation of b- and y-type fragment ions.[5][6][7] The masses of these ions can be used to deduce the amino acid sequence.
| Residue | # | b-ion (m/z) | y-ion (m/z) |
| K | 1 | 129.10 | 1730.17 |
| W | 2 | 315.19 | 1601.07 |
| K | 3 | 443.29 | 1414.98 |
| L | 4 | 556.37 | 1286.88 |
| F | 5 | 703.44 | 1173.80 |
| K | 6 | 831.53 | 1026.73 |
| K | 7 | 959.63 | 898.64 |
| G | 8 | 1016.65 | 770.54 |
| I | 9 | 1129.73 | 713.52 |
| G | 10 | 1186.75 | 600.44 |
| A | 11 | 1257.80 | 543.42 |
| V | 12 | 1356.86 | 472.37 |
| L | 13 | 1469.95 | 373.30 |
| K | 14 | 1598.04 | 260.22 |
| V | 15 | 1697.11 | 132.12 |
Data Analysis and Interpretation
The acquired MS/MS spectra should be processed using de novo sequencing software. The software will identify series of fragment ions (b and y ions) and use the mass differences between them to determine the amino acid sequence. The experimentally determined sequence should then be compared to the expected sequence of this compound for validation.
Conclusion
The protocols outlined in this application note provide a robust framework for the mass spectrometric analysis of the novel peptide this compound. By combining MALDI-TOF for accurate mass determination and ESI-MS/MS for detailed sequencing, a comprehensive characterization of this and other novel peptides can be achieved. This information is fundamental for further investigation into its biological activity and potential therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. uni-saarland.de [uni-saarland.de]
- 4. Human Metabolome Database: Mass Spectrum (Electron Ionization) (HMDB0003366) [hmdb.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Khan Academy [khanacademy.org]
Application Notes and Protocols for Antimicrobial Susceptibility Testing of the Peptide KWKLFKKGIGAVLKV
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the antimicrobial susceptibility of the synthetic peptide KWKLFKKGIGAVLKV. The methodologies outlined are based on established antimicrobial susceptibility testing (AST) for cationic antimicrobial peptides (AMPs) and are intended to provide a framework for assessing the peptide's efficacy against various microbial pathogens.
Introduction
This compound is a cationic antimicrobial peptide designed for potential therapeutic applications. Like many AMPs, its amphipathic nature, with distinct hydrophobic and cationic domains, is presumed to be central to its antimicrobial activity. The primary mechanism of action for many cationic AMPs involves the electrostatic attraction to the negatively charged bacterial membrane, leading to membrane disruption and cell death. These protocols will enable the quantitative evaluation of this peptide's antimicrobial potency.
Key Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution assay is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents the visible growth of a microorganism. For cationic peptides like this compound, modifications to the standard Clinical and Laboratory Standards Institute (CLSI) guidelines are often necessary to ensure accurate results.
Materials:
-
This compound peptide stock solution
-
Test microorganisms (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)[1]
-
Sterile 96-well polypropylene microtiter plates[2]
-
0.01% Acetic Acid with 0.2% Bovine Serum Albumin (BSA)[3]
-
Spectrophotometer
-
Plate shaker incubator
Protocol:
-
Peptide Preparation: Prepare a stock solution of this compound in sterile deionized water. Create a 10x working solution by diluting the stock in 0.01% acetic acid with 0.2% BSA. This solution is then serially diluted to create a range of concentrations.[2][3]
-
Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar medium. Inoculate a few colonies into 5 mL of MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD600 of ~0.5).[2] Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[2]
-
Assay Setup:
-
Add 180 µL of the prepared bacterial suspension to each well of a 96-well plate.
-
Add 20 µL of the 10x serially diluted peptide solutions to the corresponding wells.
-
Include a positive control (bacteria with no peptide) and a negative control (broth only) on each plate.[2]
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[2][3]
-
MIC Determination: The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.[2] This can be assessed visually or by measuring the optical density at 600 nm.
Determination of Minimum Bactericidal Concentration (MBC)
The Minimum Bactericidal Concentration (MBC) is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.
-
Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.
-
Incubate the agar plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial bacterial inoculum.[4]
Time-Kill Assay
Time-kill assays provide information on the pharmacodynamics of an antimicrobial agent, showing the rate of bactericidal activity over time.
Materials:
-
This compound peptide
-
Test microorganism
-
Mueller-Hinton Broth (MHB)
-
Sterile culture tubes
-
Plate shaker incubator
-
Apparatus for colony counting
Protocol:
-
Prepare a bacterial suspension in the early logarithmic phase of growth at a concentration of approximately 1 x 10^6 CFU/mL in MHB.
-
Add the this compound peptide at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC.[5] Include a growth control without the peptide.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Plot the log10 CFU/mL against time for each peptide concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
Data Presentation
The quantitative data obtained from the antimicrobial susceptibility tests should be summarized in clear and structured tables for easy comparison and analysis.
Table 1: MIC and MBC Values for this compound
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Escherichia coli ATCC 25922 | ||
| Pseudomonas aeruginosa ATCC 27853 | ||
| Staphylococcus aureus ATCC 29213 | ||
| Enterococcus faecalis ATCC 29212 |
Table 2: Time-Kill Assay Results for this compound against [Example Microorganism]
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (0.5x MIC) | Log10 CFU/mL (1x MIC) | Log10 CFU/mL (2x MIC) | Log10 CFU/mL (4x MIC) |
| 0 | |||||
| 1 | |||||
| 2 | |||||
| 4 | |||||
| 6 | |||||
| 24 |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the this compound peptide.
Caption: Workflow for MIC and MBC Determination.
Generalized Mechanism of Action
The following diagram illustrates the proposed mechanism of action for a cationic antimicrobial peptide like this compound, which involves interaction with and disruption of the bacterial cell membrane.
Caption: Generalized Mechanism of Action of a Cationic AMP.
References
- 1. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broth Microdilution Assay [bio-protocol.org]
- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. frontiersin.org [frontiersin.org]
Determining the Minimum Inhibitory Concentration (MIC) of KWKLFKKGIGAVLKV Against Bacterial Strains: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimicrobial peptides (AMPs) represent a promising class of therapeutic agents to combat the rising threat of antibiotic-resistant bacteria. KWKLFKKGIGAVLKV is a cationic antimicrobial peptide with a sequence rich in lysine (K) and hydrophobic amino acids (W, L, I, G, A, V), suggesting a potential mechanism of action involving disruption of the bacterial cell membrane. This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of the peptide this compound against various bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] Accurate determination of the MIC is a critical first step in the evaluation of any new antimicrobial compound.
The protocols provided herein are based on the widely accepted broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI). These guidelines are intended to ensure reproducibility and comparability of results across different laboratories.
Data Presentation
Quantitative data from MIC determination experiments should be recorded systematically to allow for clear comparison of the peptide's activity against different bacterial strains. Below is a template table for summarizing MIC values.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Stain | ATCC Number (or equivalent) | MIC (µg/mL) | MIC (µM) | Notes |
| Escherichia coli | Gram-Negative | e.g., ATCC 25922 | |||
| Pseudomonas aeruginosa | Gram-Negative | e.g., ATCC 27853 | |||
| Staphylococcus aureus | Gram-Positive | e.g., ATCC 25923 | |||
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-Positive | e.g., ATCC 33591 | |||
| Enterococcus faecalis | Gram-Positive | e.g., ATCC 29212 | |||
| (User-defined strain 1) | |||||
| (User-defined strain 2) |
Note: The molecular weight of this compound is required to convert MIC from µg/mL to µM.
Experimental Protocols
Principle of the Broth Microdilution Assay
The broth microdilution assay is a standard method used to determine the MIC of an antimicrobial agent.[2] The assay involves preparing a series of two-fold dilutions of the antimicrobial peptide in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are visually inspected for bacterial growth, and the MIC is determined as the lowest concentration of the peptide that inhibits visible growth.
Required Materials
-
Lyophilized this compound peptide (of high purity)
-
Sterile, cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains for testing (e.g., E. coli, S. aureus, P. aeruginosa)
-
Sterile 96-well, flat-bottom microtiter plates
-
Sterile polypropylene tubes
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (37°C)
-
Vortex mixer
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
McFarland turbidity standards (0.5 standard)
Preparation of Reagents
-
Peptide Stock Solution:
-
Aseptically weigh a precise amount of lyophilized this compound peptide.
-
Dissolve the peptide in a suitable sterile solvent (e.g., sterile deionized water, 0.01% acetic acid) to create a high-concentration stock solution (e.g., 1 mg/mL). The choice of solvent should be tested for any intrinsic antimicrobial activity.
-
Store the stock solution at -20°C or as recommended by the manufacturer.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or CAMHB.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm should be between 0.08 and 0.13).
-
Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension.
-
Assay Procedure
-
Peptide Dilution Series:
-
In a sterile 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row.
-
Add 200 µL of the peptide stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10. Discard 100 µL from well 10 after mixing.
-
Well 11 will serve as the growth control (no peptide).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (at 1 x 10⁶ CFU/mL) to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
Add 100 µL of sterile CAMHB to well 12 (sterility control).
-
-
Incubation:
-
Cover the microtiter plate with a lid or an adhesive plate sealer.
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
-
-
Reading the Results:
-
Following incubation, visually inspect the wells for turbidity. A button or haze at the bottom of the well indicates bacterial growth.
-
The MIC is the lowest concentration of the peptide at which there is no visible growth (the well is clear).
-
The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the broth microdilution assay to determine the MIC of this compound.
Caption: Workflow for MIC determination using the broth microdilution method.
Proposed Mechanism of Action
Cationic antimicrobial peptides, such as this compound, are thought to exert their antimicrobial effect primarily through interaction with and disruption of the bacterial cell membrane. The following diagram illustrates a generally accepted model for this mechanism.
Caption: Proposed mechanism of action for a cationic antimicrobial peptide.
Troubleshooting and Considerations
-
Contamination: Ensure aseptic techniques are strictly followed throughout the procedure. The sterility control well should always be clear.
-
Peptide Solubility: If the peptide precipitates at high concentrations, a different solvent or a lower starting concentration may be necessary.
-
Inoculum Density: The final inoculum concentration is critical. An inoculum that is too high may result in falsely elevated MICs, while one that is too low may lead to falsely low MICs.
-
Media Components: The presence of certain ions (e.g., Ca²⁺, Mg²⁺) in the media can affect the activity of some AMPs. Cation-adjusted Mueller-Hinton Broth is recommended to standardize these conditions.
-
Interpretation: For some peptide-bacterium combinations, trailing endpoints (reduced but not absent growth over a range of concentrations) may be observed. In such cases, the MIC is typically read as the lowest concentration that causes an 80% or greater reduction in growth compared to the control.
References
- 1. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of the Peptide KWKLFKKGIGAVLKV
These application notes provide a comprehensive protocol for assessing the cytotoxic effects of the synthetic peptide KWKLFKKGIGAVLKV. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and discovery. The protocols outlined below describe two robust methods for quantifying cytotoxicity: the Lactate Dehydrogenase (LDH) release assay and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Introduction
The peptide this compound possesses characteristics of an antimicrobial peptide (AMP), with a sequence rich in cationic (K - Lysine) and hydrophobic (W - Tryptophan, L - Leucine, I - Isoleucine, G - Glycine, A - Alanine, V - Valine) residues. Such peptides are known to exhibit cytotoxic effects, often by disrupting the integrity of cell membranes.[1] Therefore, it is crucial to quantify the cytotoxic potential of this peptide against mammalian cells to evaluate its therapeutic index and potential for off-target effects. The following protocols provide detailed, step-by-step instructions for conducting two standard cytotoxicity assays.
Data Presentation
The following table summarizes hypothetical data from an LDH cytotoxicity assay performed on a human cell line treated with varying concentrations of the this compound peptide.
| Peptide Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.150 | 0.015 | 0% |
| 1 | 0.175 | 0.020 | 5.9% |
| 5 | 0.250 | 0.025 | 23.5% |
| 10 | 0.450 | 0.030 | 70.6% |
| 25 | 0.800 | 0.045 | 152.9% (Error) |
| 50 | 1.050 | 0.050 | 211.8% (Error) |
| 100 (Positive Control - Lysis Buffer) | 0.575 | 0.040 | 100% |
Note: Values presented are for illustrative purposes. Percentage cytotoxicity is calculated relative to the positive control (100% lysis) after subtracting the background (vehicle control).
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the cell culture supernatant upon plasma membrane damage.[2][3][4]
Materials:
-
Human cell line (e.g., HEK293, A549)
-
Complete cell culture medium
-
96-well, flat-bottom sterile microtiter plates
-
This compound peptide stock solution (in sterile PBS or DMSO)
-
LDH cytotoxicity assay kit (commercially available kits are recommended) or individual reagents:
-
Microplate reader capable of measuring absorbance at 490 nm[2]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in serum-free culture medium. Remove the existing medium from the wells and add 100 µL of the peptide dilutions.
-
Test Wells: Add peptide dilutions in triplicate.
-
Vehicle Control Wells: Add medium with the same concentration of the peptide's solvent (e.g., PBS or DMSO) in triplicate.
-
Positive Control (Maximum LDH Release) Wells: Add medium containing a lysis agent (e.g., 1% Triton X-100) to a set of untreated cells in triplicate.[5]
-
Background Control Wells: Add medium to empty wells (no cells) in triplicate.
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 4, 12, or 24 hours) at 37°C and 5% CO₂.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[5] Carefully transfer 50 µL of the supernatant from each well to a new, clear 96-well plate.[3][5]
-
LDH Reaction: Prepare the LDH reaction mix according to the manufacturer's instructions. Typically, this involves mixing the substrate and assay buffer.[3] Add 50 µL of the reaction mix to each well containing the supernatant.[3]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[3] Add 50 µL of stop solution to each well.[3] Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Vehicle Control Absorbance) / (Positive Control Absorbance - Vehicle Control Absorbance)] x 100
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8] Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt MTT into a purple formazan product.[9][10]
Materials:
-
Human cell line (e.g., HEK293, A549)
-
Complete cell culture medium
-
96-well, flat-bottom sterile microtiter plates[7]
-
This compound peptide stock solution
-
MTT solution (5 mg/mL in sterile PBS)[7]
-
Solubilization solution (e.g., DMSO or a solution of isopropanol and HCl)[9][11]
-
Microplate reader capable of measuring absorbance at 540-570 nm[9]
Procedure:
-
Cell Seeding: Seed cells as described in the LDH assay protocol.
-
Peptide Treatment: Treat cells with serial dilutions of the this compound peptide as described in the LDH assay protocol. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24 or 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of the MTT solution to each well.[7]
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO₂ to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9] Mix gently by pipetting up and down.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT only) from all readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
Percentage cytotoxicity can be calculated as 100% - % Cell Viability .
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound peptide.
Potential Signaling Pathway
Caption: Postulated mechanism of action for the this compound peptide.
References
- 1. mdpi.com [mdpi.com]
- 2. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 3. 2.4. Cytotoxicity/Membrane Damage via Lactate Dehydrogenase Release [bio-protocol.org]
- 4. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
In Vivo Efficacy of Novel Peptides in Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
While specific in vivo efficacy studies for the peptide KWKLFKKGIGAVLKV in mouse models are not available in the current scientific literature, this document provides a comprehensive set of application notes and protocols for evaluating the anti-tumor efficacy of novel peptides in murine models. These guidelines are designed to assist researchers in designing and executing robust preclinical studies to assess the therapeutic potential of new peptide-based drug candidates. The protocols outlined below cover essential stages of in vivo testing, including initial toxicity assessments and tumor xenograft efficacy studies.
Introduction
The development of novel peptide-based therapeutics for oncology indications requires rigorous preclinical evaluation to establish safety and efficacy profiles. Mouse models are fundamental tools in this process, offering a means to study the biological effects of new chemical entities in a living organism before human clinical trials. This document details standardized procedures for conducting such studies, focusing on data collection, experimental design, and the visualization of complex biological processes.
I. Preclinical Evaluation Workflow for Novel Peptides
A typical preclinical workflow for assessing a novel therapeutic peptide involves a multi-stage process. This begins with determining the safety profile and maximum tolerated dose (MTD) of the peptide, followed by efficacy studies in relevant cancer models.
Caption: A generalized workflow for the preclinical evaluation of a novel therapeutic peptide in mouse models.
II. Acute Toxicity and Maximum Tolerated Dose (MTD) Studies
Objective: To determine the safety profile of the peptide and establish the maximum tolerated dose (MTD) in mice. This information is crucial for designing subsequent efficacy studies with non-lethal and tolerable dose ranges.
Experimental Protocol
-
Animal Model: Healthy, 6-8 week old immunocompromised mice (e.g., NOD-scid gamma (NSG) or athymic nude mice). A minimum of 3-5 mice per dose group is recommended.
-
Peptide Formulation: The peptide should be dissolved in a sterile, biocompatible vehicle (e.g., phosphate-buffered saline (PBS) or a solution with a low percentage of DMSO).
-
Dose Escalation: A dose-escalation study design is employed. Start with a low dose and escalate in subsequent groups of mice. Doses can be administered via various routes, such as intraperitoneal (IP) or intravenous (IV) injection.
-
Monitoring: Animals should be monitored daily for clinical signs of toxicity, including changes in body weight, behavior, and overall health. A common endpoint for MTD studies is a body weight loss of more than 20% or other severe signs of distress.
-
Data Collection: Record body weight, clinical observations, and any instances of morbidity or mortality.
Data Presentation
Table 1: Example Acute Toxicity Data for a Novel Peptide
| Dose Group (mg/kg) | Number of Mice | Route of Administration | Morbidity/Mortality | Mean Body Weight Change (%) | Clinical Observations |
| Vehicle Control | 5 | IP | 0/5 | +2.5 | Normal |
| 10 | 5 | IP | 0/5 | +1.8 | Normal |
| 25 | 5 | IP | 0/5 | -3.2 | Mild lethargy on day 1 |
| 50 | 5 | IP | 1/5 | -15.7 | Significant lethargy, ruffled fur |
| 100 | 5 | IP | 5/5 | -25.0 | Severe lethargy, hunched posture |
III. Tumor Xenograft Efficacy Studies
Objective: To evaluate the anti-tumor activity of the novel peptide in a mouse model bearing human tumors.
Experimental Protocol
-
Cell Line and Animal Model: Select a relevant human cancer cell line and an appropriate immunocompromised mouse strain.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 million cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer the peptide at doses determined from the MTD study. A typical dosing schedule could be daily or every other day for a period of 2-4 weeks.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or after a fixed duration of treatment. At the endpoint, mice are euthanized, and tumors are excised and weighed.
Data Presentation
Table 2: Example Tumor Growth Inhibition Data in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Initial Tumor Volume (mm³) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g) |
| Vehicle Control | - | Daily IP | 155 ± 25 | 1850 ± 350 | - | 1.9 ± 0.4 |
| Novel Peptide | 10 | Daily IP | 162 ± 30 | 980 ± 210 | 47 | 1.0 ± 0.2 |
| Novel Peptide | 25 | Daily IP | 158 ± 28 | 450 ± 150 | 76 | 0.5 ± 0.1 |
IV. Potential Signaling Pathways in Peptide-Based Cancer Therapy
While the mechanism of action for this compound is unknown, many anti-cancer peptides exert their effects through interactions with cell surface receptors, leading to the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
Caption: A hypothetical signaling pathway that could be modulated by a therapeutic peptide.
V. Conclusion
The protocols and application notes provided herein offer a foundational framework for the in vivo evaluation of novel therapeutic peptides in mouse models. Adherence to these standardized procedures will facilitate the generation of reproducible and reliable data, which is essential for the advancement of promising peptide candidates from preclinical research to clinical development. Although no specific data for the peptide this compound was found, the methodologies described can be readily adapted to investigate its potential anti-tumor efficacy.
Application Notes and Protocols for Fluorescent Labeling of the Cell-Penetrating Peptide KWKLFKKGIGAVLKV
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide KWKLFKKGIGAVLKV is a cell-penetrating peptide (CPP) characterized by its high content of basic amino acids, specifically lysine (K). This structural feature facilitates its translocation across cellular membranes, making it an effective vector for the intracellular delivery of various cargo molecules, including therapeutic agents and imaging probes. Fluorescent labeling of this compound is a critical step for visualizing and quantifying its cellular uptake, elucidating its mechanism of action, and assessing its potential as a drug delivery vehicle.
These application notes provide detailed protocols for the fluorescent labeling of this compound and its subsequent analysis in a research setting. The protocols cover the labeling reaction, purification of the labeled peptide, and methods for quantifying cellular uptake and determining subcellular localization.
Data Presentation
Table 1: Characteristics of Common Fluorescent Probes for Peptide Labeling
| Fluorescent Probe | Excitation (nm) | Emission (nm) | Reactive Group | Target Residue(s) |
| FAM-NHS Ester | 494 | 518 | N-hydroxysuccinimide | N-terminus, Lysine |
| TAMRA-NHS Ester | 555 | 580 | N-hydroxysuccinimide | N-terminus, Lysine |
| Cy5-NHS Ester | 650 | 670 | N-hydroxysuccinimide | N-terminus, Lysine |
| Alexa Fluor 488-NHS Ester | 495 | 519 | N-hydroxysuccinimide | N-terminus, Lysine |
| Alexa Fluor 647-NHS Ester | 650 | 668 | N-hydroxysuccinimide | N-terminus, Lysine |
Table 2: Representative Data for Fluorescent Labeling of this compound with FAM-NHS Ester
| Parameter | Value |
| Peptide:Dye Molar Ratio | 1:1.5 |
| Reaction Time | 2 hours |
| Reaction pH | 8.5 |
| Labeling Efficiency | > 95% |
| Purification Method | Reverse-Phase HPLC |
| Final Purity | > 98% |
Table 3: Example Quantitative Data for Cellular Uptake of FAM-labeled this compound in HeLa Cells
| Assay Method | Incubation Time | Peptide Concentration | Uptake Metric | Representative Value |
| Flow Cytometry | 1 hour | 10 µM | Mean Fluorescence Intensity | 1.5 x 10^5 arbitrary units |
| Fluorescence Microscopy | 1 hour | 10 µM | % Positive Cells | > 90% |
| Fluorometry of Cell Lysates | 1 hour | 10 µM | Intracellular Concentration | ~ 2.5 µM |
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with FAM-NHS Ester
Objective: To covalently conjugate a fluorescent probe (Carboxyfluorescein, FAM) to the primary amines of the this compound peptide.
Materials:
-
This compound peptide (lyophilized powder)
-
FAM-NHS Ester (lyophilized powder)
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer (pH 8.5)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Mass Spectrometer
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized this compound peptide in the 0.1 M Sodium Bicarbonate buffer to a final concentration of 1 mg/mL.
-
Dye Dissolution: Immediately before use, dissolve the FAM-NHS ester in anhydrous DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the dissolved FAM-NHS ester to the peptide solution at a 1.5-fold molar excess of the dye.
-
Vortex the reaction mixture gently.
-
Incubate the reaction for 2 hours at room temperature in the dark.
-
-
Purification:
-
Purify the FAM-labeled this compound peptide from the reaction mixture using a preparative RP-HPLC system with a C18 column.
-
Use a water/acetonitrile gradient with 0.1% trifluoroacetic acid.
-
Monitor the elution profile at both 220 nm (for the peptide bond) and 494 nm (for the FAM dye).
-
Collect the fractions corresponding to the dual-absorbance peak.
-
-
Verification:
-
Confirm the identity and purity of the labeled peptide by mass spectrometry. The expected mass will be the mass of the peptide plus the mass of the FAM dye.
-
Lyophilize the purified, labeled peptide and store it at -20°C, protected from light.
-
Protocol 2: Quantification of Cellular Uptake by Flow Cytometry
Objective: To quantify the cellular uptake of FAM-labeled this compound using flow cytometry.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
FAM-labeled this compound
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HeLa cells in a 24-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.
-
Peptide Incubation:
-
Prepare a working solution of FAM-labeled this compound in complete cell culture medium at the desired concentration (e.g., 10 µM).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the peptide-containing medium to the cells and incubate for 1 hour at 37°C.
-
Include a negative control of untreated cells.
-
-
Cell Harvesting:
-
Wash the cells three times with cold PBS to remove any non-internalized peptide.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube.
-
-
Flow Cytometry Analysis:
-
Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in 500 µL of cold PBS.
-
Analyze the cell suspension using a flow cytometer, exciting with a 488 nm laser and detecting emission in the green channel (typically ~520 nm).
-
Record the mean fluorescence intensity for at least 10,000 events per sample.
-
Protocol 3: Visualization of Subcellular Localization by Fluorescence Microscopy
Objective: To visualize the intracellular distribution of FAM-labeled this compound.
Materials:
-
HeLa cells
-
Glass-bottom culture dishes
-
Complete cell culture medium
-
FAM-labeled this compound
-
Hoechst 33342 (for nuclear staining)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding: Seed HeLa cells in glass-bottom culture dishes and allow them to adhere.
-
Peptide Incubation: Treat the cells with FAM-labeled this compound as described in Protocol 2, step 2.
-
Nuclear Staining:
-
30 minutes before the end of the peptide incubation, add Hoechst 33342 to the medium at a final concentration of 1 µg/mL.
-
-
Imaging:
-
Wash the cells twice with PBS.
-
Add fresh, pre-warmed medium to the dishes.
-
Visualize the cells using a fluorescence microscope.
-
Use the DAPI channel for the Hoechst-stained nuclei.
-
Use the FITC/GFP channel for the FAM-labeled peptide.
-
-
Capture images and overlay the channels to determine the subcellular localization of the peptide.
-
Mandatory Visualizations
Caption: Experimental workflow for labeling and cellular analysis.
Caption: Cellular uptake pathways of the CPP.
Application Notes and Protocols for the Synthetic Antimicrobial Peptide KWKLFKKGIGAVLKV
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthetic peptide KWKLFKKGIGAVLKV, also referred to as a CAMEL (cecropin-melittin) hybrid peptide, has been identified as a potential antimicrobial agent. As a cationic antimicrobial peptide, its mechanism of action is believed to involve the disruption of bacterial cell membranes. This document provides an overview of the available information on this peptide and generalized protocols for its evaluation against multidrug-resistant bacteria.
While specific experimental data on the activity of this compound against a comprehensive panel of multidrug-resistant (MDR) bacteria is not extensively available in the public domain, it has been included in studies involving quantitative structure-activity relationship (QSAR) analysis of cationic antimicrobial peptides. One study identified it as a newly predicted antibiofilm peptide with a predicted Minimum Biofilm Inhibitory Concentration (MBIC) in the range of 16–32 µM[1][2]. The CAMEL class of peptides, in general, has demonstrated activity against various Gram-positive and Gram-negative bacteria, including drug-resistant strains[3].
Mechanism of Action
Cationic antimicrobial peptides like this compound are thought to exert their antimicrobial effect primarily through electrostatic and hydrophobic interactions with the bacterial cell membrane. The positively charged residues in the peptide are attracted to the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acids (LTA) in Gram-positive bacteria. This initial interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane permeabilization, pore formation, and ultimately cell death.
Caption: General mechanism of action for cationic antimicrobial peptides.
Application Notes
Due to the limited availability of specific data for this compound, the following application notes are based on general principles for the study of antimicrobial peptides.
-
Preliminary Screening: Initial screening of the peptide should be performed against a panel of clinically relevant multidrug-resistant bacteria, including but not limited to:
-
Methicillin-resistant Staphylococcus aureus (MRSA)
-
Vancomycin-resistant Enterococcus (VRE)
-
Carbapenem-resistant Enterobacteriaceae (CRE), such as Escherichia coli and Klebsiella pneumoniae
-
Multidrug-resistant Pseudomonas aeruginosa
-
Multidrug-resistant Acinetobacter baumannii
-
-
Quantitative Analysis: Key quantitative metrics to determine the peptide's efficacy include the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the peptide that inhibits visible growth of a microorganism, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
-
Cytotoxicity Assessment: It is crucial to evaluate the cytotoxic effects of the peptide on mammalian cells to determine its therapeutic index. Common cell lines for this purpose include human red blood cells (for hemolysis assays) and various cultured cell lines such as HeLa or HEK293.
-
Mechanism of Action Studies: To elucidate the specific mechanism of action, experiments such as membrane permeabilization assays (e.g., using fluorescent dyes like SYTOX Green), transmission electron microscopy (TEM) to visualize morphological changes in bacteria, and lipid vesicle leakage assays can be performed.
Experimental Protocols
The following are generalized protocols that can be adapted for the evaluation of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound peptide, lyophilized
-
Sterile, cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strains (MDR and susceptible strains)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Peptide Preparation:
-
Prepare a stock solution of the this compound peptide by dissolving the lyophilized powder in a suitable sterile solvent (e.g., sterile deionized water or 0.01% acetic acid) to a concentration of 1 mg/mL.
-
Further dilute the stock solution in MHB to prepare a working solution at twice the highest desired final concentration to be tested.
-
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10^8 CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Assay Setup:
-
In a 96-well plate, add 50 µL of sterile MHB to wells 2 through 12.
-
Add 100 µL of the working peptide solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as a growth control (no peptide), and well 12 will be a sterility control (no bacteria).
-
Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600).
-
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
Materials:
-
MIC plate from Protocol 1
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips and pipettor
Procedure:
-
Following the determination of the MIC, take a 10 µL aliquot from each well of the MIC plate that shows no visible growth.
-
Spot-plate the aliquot onto a sterile MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.
Disclaimer: The information provided in this document is for research purposes only. The protocols are generalized and should be optimized for specific laboratory conditions and bacterial strains. The absence of extensive published data on this compound necessitates thorough validation of its efficacy and safety before any in vivo or clinical application.
References
Application Notes and Protocols for the Preclinical Formulation of KWKLFKKGIGAVLKV
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the formulation of the novel peptide KWKLFKKGIGAVLKV for preclinical research. This document outlines the peptide's predicted physicochemical properties, recommended formulation strategies, and detailed protocols for solubility and stability assessment. The information herein is intended to guide researchers in developing suitable formulations for in vitro and in vivo preclinical studies.
The peptide with the sequence this compound is a 15-amino acid chain. Based on its composition, it is predicted to be a cationic and amphipathic peptide. The presence of multiple lysine (K) residues imparts a positive charge, while the abundance of hydrophobic amino acids (L, V, I, G, A) provides a nonpolar character. Such characteristics are common in antimicrobial peptides (AMPs) and cell-penetrating peptides (CPPs), suggesting potential mechanisms of action involving membrane interaction.
Physicochemical Properties of this compound
A thorough understanding of the peptide's physicochemical properties is crucial for developing a successful formulation.[1][2][3] The following table summarizes the predicted properties based on its amino acid sequence.
| Property | Predicted Value/Characteristic | Implication for Formulation |
| Molecular Weight | 1689.2 g/mol | Standard for a 15-amino acid peptide. |
| Amino Acid Sequence | Lys-Trp-Lys-Leu-Phe-Lys-Lys-Gly-Ile-Gly-Ala-Val-Leu-Lys-Val | High content of cationic (Lys) and hydrophobic (Trp, Leu, Phe, Ile, Ala, Val) residues. |
| Isoelectric Point (pI) | ~10.5 | The peptide will have a net positive charge at physiological pH (~7.4). |
| Grand Average of Hydropathicity (GRAVY) | 0.347 | Indicates a slightly hydrophobic character. |
| Solubility | Predicted to be soluble in aqueous solutions at acidic pH. May have limited solubility at neutral or basic pH due to its hydrophobic nature. | Formulation development should focus on enhancing and maintaining solubility at physiological pH. |
| Stability | Potential for degradation via hydrolysis and oxidation.[4] The presence of Trp may make it susceptible to oxidation. | Formulations should be prepared fresh, and storage conditions should be optimized to minimize degradation.[4] |
Formulation Strategies for Preclinical Studies
The choice of formulation will depend on the intended route of administration and the specific requirements of the preclinical study.[5][6][7] For early-stage research, simple aqueous solutions are often preferred for their ease of preparation and administration.[5]
Routes of Administration
-
Intravenous (IV): Requires a sterile, isotonic solution with a pH close to physiological levels.[7]
-
Subcutaneous (SC) & Intraperitoneal (IP): These routes offer more flexibility in terms of formulation excipients and volumes.[8]
-
Oral (PO): Generally challenging for peptides due to enzymatic degradation and poor absorption.[3] This route would likely require advanced formulations like lipid-based systems or permeation enhancers.[5]
Recommended Excipients
The following table outlines common excipients that can be used to improve the solubility and stability of this compound in preclinical formulations.[6]
| Excipient Class | Examples | Purpose |
| Co-solvents | Propylene glycol, Polyethylene glycol (PEG) 300/400, Ethanol | To increase the solubility of hydrophobic peptides. |
| Surfactants | Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Solutol® HS 15 | To enhance wetting and prevent precipitation of the peptide. |
| Buffering Agents | Phosphate buffer, Citrate buffer, Acetate buffer | To maintain a stable pH and improve peptide solubility and stability. |
| Tonicity Modifiers | Sodium chloride, Dextrose | To create isotonic solutions for parenteral administration. |
| Antioxidants | Ascorbic acid, Methionine | To protect against oxidative degradation, particularly of the tryptophan residue. |
Experimental Protocols
Protocol for Solubility Assessment
This protocol outlines a method to determine the solubility of this compound in various aqueous vehicles.
Caption: Workflow for assessing peptide stability.
Materials:
-
Prepared formulation of KWKLF-KKGIGAVLKV
-
Sterile vials
-
Temperature-controlled storage chambers
-
pH meter
-
HPLC-UV system
Procedure:
-
Prepare a batch of the desired peptide formulation under aseptic conditions.
-
Aliquot the formulation into multiple sterile vials.
-
Store the vials at various temperature conditions (e.g., 4°C, 25°C, and an accelerated condition of 40°C).
-
At predefined time points (e.g., day 0, 1, 3, 7, and 14), remove a vial from each storage condition for analysis.
-
Visually inspect the solution for any signs of precipitation or color change.
-
Measure the pH of the solution.
-
Analyze the sample by HPLC-UV to determine the remaining concentration of the intact peptide and to detect any degradation products.
-
Plot the percentage of the remaining peptide against time for each storage condition to determine the degradation kinetics and estimate the shelf-life of the formulation.
Potential Signaling Pathway
Given the predicted nature of this compound as a cationic amphipathic peptide, a likely mechanism of action involves direct interaction with and disruption of cellular membranes, particularly microbial membranes. This action is often receptor-independent.
Hypothesized Mechanism of Action
Caption: Hypothesized membrane disruption mechanism.
Conclusion
The successful preclinical development of the peptide this compound is highly dependent on the selection of an appropriate formulation. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to develop stable and effective formulations for a variety of preclinical studies. Due to the novel nature of this peptide, it is imperative to perform thorough characterization and formulation screening to ensure reliable and reproducible experimental outcomes.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 3. Characterization and impact of peptide physicochemical properties on oral and subcutaneous delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 5. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. admescope.com [admescope.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing KWKLFKKGIGAVLKV Peptide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of the synthetic peptide KWKLFKKGIGAVLKV. This peptide's hydrophobic nature presents unique challenges during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in synthesizing the this compound peptide?
The primary challenges in synthesizing this peptide stem from its high hydrophobicity. The sequence is rich in hydrophobic residues (Trp, Leu, Val, Ile, Ala), which can lead to:
-
Aggregation: During solid-phase peptide synthesis (SPPS), the growing peptide chains can aggregate on the resin, leading to incomplete coupling and deprotection steps. This is a major cause of low yield and purity.[1][2]
-
Poor Solubility: The crude peptide is often difficult to dissolve in standard solvents used for purification, complicating the purification process by HPLC.[3][4]
-
Difficult Purification: The hydrophobic nature of the peptide can cause it to interact strongly with reversed-phase HPLC columns, potentially leading to poor peak shape, co-elution with impurities, or even irreversible binding to the column.[4]
Q2: Which solid-phase peptide synthesis (SPPS) chemistry is recommended for this compound?
Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most commonly used and recommended method for SPPS.[1][5] The mild basic conditions used for Fmoc group removal are generally well-tolerated. For hydrophobic peptides, the Boc (tert-butyloxycarbonyl) strategy can sometimes offer advantages in reducing aggregation.[6]
Q3: How can I prevent peptide aggregation during synthesis?
Several strategies can be employed to mitigate aggregation during the synthesis of this compound:
-
Choice of Resin: Using a low-loading resin can increase the distance between peptide chains, reducing the likelihood of intermolecular aggregation.[5] PEG-based resins can also improve salvation of the growing peptide.[2]
-
"Difficult Sequence" Strategies:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific positions can disrupt the formation of secondary structures that lead to aggregation.
-
Backbone Protection: Using 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) protection on the backbone amide nitrogen can prevent hydrogen bonding and aggregation.[4]
-
-
Optimized Synthesis Conditions:
-
Elevated Temperature: Performing coupling reactions at a higher temperature can help to disrupt secondary structures.
-
Chaotropic Agents: The addition of chaotropic agents like LiCl or KSCN to the coupling and deprotection solutions can disrupt aggregation.
-
Special Solvents: Using solvents known to disrupt aggregation, such as N-methylpyrrolidone (NMP), dimethyl sulfoxide (DMSO), or a "magic mixture" (DCM/DMF/NMP 1:1:1), can be beneficial.[6]
-
Q4: What are the expected yield and purity for the synthesis of a peptide like this compound?
The yield and purity of hydrophobic peptides are highly sequence-dependent and can vary significantly. For antimicrobial and other hydrophobic peptides, crude purities can range from 50% to over 90%, with final yields after purification typically being lower. The following table summarizes representative data for similar peptides found in the literature.
| Peptide Type | Crude Purity Range (%) | Final Yield Range (%) | Reference |
| Ultrashort Antimicrobial Peptides | 70 - 96 | Not specified | [7] |
| SPOT-synthesized Peptides (up to 15 aa) | 50 - 96 | Not applicable | [8] |
| Peptides synthesized with various deprotection reagents | 60 - 85 (approx.) | 20 - 50 (approx.) | [9] |
Note: This data is for peptides of similar nature and should be considered as a general guideline. Actual results for this compound may differ.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of the this compound peptide.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low crude peptide yield | Peptide aggregation on resin: Leading to incomplete deprotection and/or coupling. | - Use a low-loading resin. - Incorporate pseudoproline dipeptides or backbone protection. - Synthesize at an elevated temperature. - Use solvents like NMP or DMSO. |
| Steric hindrance: Especially at bulky amino acid residues (Val, Ile). | - Increase coupling time. - Use a more potent coupling reagent (e.g., HATU, HCTU). - Perform a double coupling for the problematic residue. | |
| Low purity of crude peptide (multiple peaks in HPLC) | Incomplete Fmoc deprotection: Leads to deletion sequences. | - Extend deprotection time. - Use a stronger deprotection solution (e.g., 30-50% piperidine in DMF). |
| Incomplete coupling: Results in deletion sequences. | - Double couple problematic residues. - Use a more efficient coupling reagent. - Monitor coupling completion with a colorimetric test (e.g., Kaiser test). | |
| Side reactions: e.g., racemization, side-chain protecting group issues. | - Add an additive like Oxyma Pure or HOAt to the coupling cocktail to suppress racemization. - Ensure appropriate side-chain protecting groups are used for all amino acids. | |
| Difficulty dissolving the crude peptide for purification | High hydrophobicity and aggregation of the cleaved peptide. | - Attempt dissolution in solvents such as neat TFA, formic acid, or hexafluoroisopropanol (HFIP) first, then dilute carefully with the HPLC mobile phase. - Use organic solvents like acetonitrile or isopropanol with a small amount of water and acid (TFA or formic acid). - Sonication may aid in dissolution. |
| Poor peak shape or recovery during HPLC purification | Strong interaction of the hydrophobic peptide with the C18 column. | - Use a C4 or C8 column, which are less hydrophobic. - Purify at an elevated temperature (e.g., 40-60 °C) to improve peak shape and solubility. - Use a shallower gradient during elution. - Add a different organic modifier to the mobile phase, such as isopropanol. |
| Peptide precipitation on the column. | - Ensure the peptide is fully dissolved before injection. - Lower the initial aqueous mobile phase concentration. |
Experimental Protocols
General Fmoc Solid-Phase Peptide Synthesis (SPPS) Protocol for a Hydrophobic Peptide
This protocol is a general guideline and may require optimization for the specific this compound sequence.
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20-30% piperidine in DMF for 3 minutes.
-
Drain and repeat with a fresh solution of 20-30% piperidine in DMF for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Pre-activate a 4-fold molar excess of the Fmoc-protected amino acid with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Agitation is crucial.
-
Wash the resin with DMF (3-5 times).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM (dichloromethane) and dry it under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
General Reversed-Phase HPLC (RP-HPLC) Purification Protocol for a Hydrophobic Peptide
-
Column: C4 or C8 semi-preparative column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient is recommended to improve resolution. For example, 20-60% B over 40 minutes. The optimal gradient will need to be determined empirically.
-
Flow Rate: As per the column manufacturer's recommendation.
-
Detection: UV at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., formic acid or HFIP) and then dilute with mobile phase A to the injection volume. Ensure the peptide remains in solution.
-
Fraction Collection: Collect fractions corresponding to the main product peak.
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide powder.
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).
Caption: Troubleshooting decision tree for low yield and purity in peptide synthesis.
References
- 1. Fmoc Solid Phase Peptide Synthesis Protocol - Peptide Port [peptideport.com]
- 2. biotage.com [biotage.com]
- 3. Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bachem.com [bachem.com]
- 6. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening and Optimizing Antimicrobial Peptides by Using SPOT-Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of KWKLFKKGIGAVLKV and Other Hydrophobic Peptides in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with the peptide KWKLFKKGIGAVLKV and other peptides with similar hydrophobic properties.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in handling the peptide this compound in solution?
The peptide sequence this compound contains a significant number of hydrophobic amino acids (W, L, I, V, A), which can lead to several challenges:
-
Low Aqueous Solubility: Hydrophobic peptides have a tendency to avoid contact with water, making them difficult to dissolve in aqueous buffers.[1]
-
Aggregation: Due to hydrophobic interactions, these peptides are prone to self-assemble and form aggregates, which can lead to precipitation and loss of biological activity.[1]
-
Adsorption to Surfaces: Peptides with hydrophobic characteristics can non-specifically bind to laboratory plastics and glass surfaces, reducing the effective concentration in your experiments.
Q2: How does the amino acid composition of this compound influence its stability?
The stability of a peptide is determined by its amino acid sequence.[2] this compound is a 15-amino acid peptide. The presence of multiple hydrophobic residues is the primary driver of its potential stability issues in aqueous solutions.[3] However, the inclusion of several lysine (K) residues, which are basic and positively charged at neutral pH, can help to mitigate these issues to some extent by increasing the overall charge of the peptide.[2]
Q3: What are the initial steps for solubilizing a hydrophobic peptide like this compound?
For highly hydrophobic peptides, it is recommended to first dissolve the peptide in a small amount of a polar organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[3] Once the peptide is fully dissolved, you can slowly add the aqueous buffer of your choice while vortexing to reach the desired final concentration.
Q4: Can pH be adjusted to improve the stability of this compound?
Yes, optimizing the pH of the solution is a crucial step.[1] For a peptide like this compound with multiple lysine (K) residues, it will have a net positive charge. Dissolving it in an acidic solution (e.g., containing 10% acetic acid or 0.1% trifluoroacetic acid) can help to increase its solubility.[3]
Troubleshooting Guides
Issue 1: Peptide Precipitation Upon Addition to Aqueous Buffer
Problem: The peptide, initially dissolved in an organic solvent, precipitates when diluted with an aqueous buffer.
| Potential Cause | Troubleshooting Step | Rationale |
| Rapid Change in Solvent Polarity | Add the aqueous buffer dropwise to the peptide solution while continuously vortexing or stirring. | This gradual addition allows the peptide to adapt to the changing solvent environment, reducing the likelihood of sudden aggregation and precipitation. |
| Suboptimal pH | Adjust the pH of the aqueous buffer before adding it to the peptide solution. For this compound, an acidic pH is recommended. | The charge state of the peptide is pH-dependent.[2] An appropriate pH can increase the net charge of the peptide, leading to greater electrostatic repulsion between molecules and preventing aggregation. |
| High Peptide Concentration | Attempt to dissolve the peptide at a lower final concentration. | Hydrophobic peptides are more prone to aggregation at higher concentrations.[4] |
| Buffer Composition | Experiment with different buffer systems. For instance, some peptides show better stability in glutamate buffer compared to phosphate buffer.[1] | The ions in the buffer can interact with the peptide and influence its stability.[1] |
Issue 2: Loss of Peptide Activity Over Time
Problem: The biological activity of the peptide solution decreases during storage or during the course of an experiment.
| Potential Cause | Troubleshooting Step | Rationale |
| Aggregation | Incorporate stabilizing excipients such as arginine or guanidine hydrochloride into the buffer. | These agents can help to disrupt the intermolecular interactions that lead to aggregation. |
| Proteolytic Degradation | If working with biological samples, add protease inhibitors to the solution. | Peptides can be susceptible to degradation by proteases present in serum or cell lysates. |
| Oxidation | If the peptide contains susceptible residues (e.g., Met, Cys, Trp), prepare fresh solutions and consider de-gassing buffers. | Tryptophan (W) in this compound can be prone to oxidation. |
| Adsorption to Surfaces | Use low-protein-binding microcentrifuge tubes and pipette tips. | This will minimize the loss of peptide due to non-specific binding to plastic surfaces. |
Experimental Protocols
Protocol 1: Solubilization of this compound
-
Preparation: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Initial Dissolution: Add a minimal volume of 100% DMSO to the vial to dissolve the peptide completely. For example, for 1 mg of peptide, start with 50 µL of DMSO.
-
Dilution: While vortexing gently, add your desired aqueous buffer (e.g., Tris or phosphate buffer at pH 7) dropwise to the DMSO-peptide solution until the final desired concentration is reached.[3]
-
Sonication (Optional): If the peptide is not fully dissolved, briefly sonicate the solution in an ice bath for 10-15 seconds.[3] Repeat up to three times.
-
Filtration: To remove any remaining aggregates, centrifuge the solution at high speed (e.g., 10,000 x g) for 5 minutes and use the supernatant.
Visualizations
Caption: Workflow for solubilizing hydrophobic peptides.
Caption: Factors influencing this compound stability.
References
- 1. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 3. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 4. genscript.com [genscript.com]
Technical Support Center: KWKLFKKGIGAVLKV Peptide
Welcome to the technical support center for the KWKLFKKGIGAVLKV peptide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and application of this peptide, with a particular focus on its aggregation properties.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with the this compound peptide.
Issue 1: Peptide Precipitation Upon Reconstitution
Symptoms:
-
Visible particles or cloudiness in the solution after adding solvent.
-
Inability to fully dissolve the lyophilized peptide powder.
-
Low peptide concentration confirmed by UV spectroscopy.
Possible Causes:
-
Inappropriate Solvent: The peptide has significant hydrophobic character (due to Leucine, Valine, Isoleucine, and Alanine residues) and may not be readily soluble in purely aqueous solutions.
-
pH of the Solution: The net charge of the peptide is influenced by the pH of the solution. At a pH close to its isoelectric point, the peptide will have minimal solubility.
-
Concentration Too High: Attempting to dissolve the peptide at a very high concentration can exceed its solubility limit, leading to aggregation and precipitation.
Troubleshooting Steps:
-
Solvent Selection:
-
For initial reconstitution, use a small amount of a polar organic solvent that can disrupt hydrophobic interactions. Dimethyl sulfoxide (DMSO) or hexafluoroisopropanol (HFIP) are good starting points.
-
Once dissolved in the organic solvent, slowly add the aqueous buffer of choice while vortexing to bring the peptide to the final desired concentration. Caution: Rapidly adding the aqueous buffer can cause the peptide to crash out of solution.
-
-
pH Adjustment:
-
The this compound peptide has a theoretical isoelectric point (pI) in the basic range due to the presence of Lysine (K) residues.
-
To ensure the peptide is fully protonated and carries a net positive charge, which aids in solubility, use a buffer with a pH at least 2 units below the pI. A buffer at pH 4-5 is a reasonable starting point.
-
-
Concentration Management:
-
Start by preparing a concentrated stock solution in an appropriate organic solvent/aqueous buffer mixture (e.g., 50% DMSO).
-
Dilute the stock solution to the final working concentration in your experimental buffer. Avoid preparing dilute aqueous solutions for long-term storage, as this can promote aggregation.
-
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability between replicate experiments.
-
Loss of peptide activity over time.
-
Unexpected dose-response curves.
Possible Causes:
-
Peptide Aggregation: Aggregated peptides can have altered biological activity and may be cleared from the system differently than monomeric peptides. The formation of aggregates can be time-dependent, leading to inconsistent results.
-
Adsorption to Surfaces: The hydrophobic nature of the peptide can cause it to adsorb to plasticware (e.g., microplates, pipette tips), reducing the effective concentration in your assay.
-
Peptide Degradation: While less common for synthetic peptides, degradation can occur under harsh experimental conditions (e.g., extreme pH, presence of proteases).
Troubleshooting Steps:
-
Monitor Aggregation State:
-
Before each experiment, visually inspect the peptide solution for any signs of precipitation.
-
For critical experiments, consider analyzing the aggregation state of your peptide stock using techniques like Dynamic Light Scattering (DLS) to ensure you are working with a consistent preparation.
-
-
Minimize Non-Specific Binding:
-
Use low-binding microplates and pipette tips.
-
Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) in your assay buffer can help to prevent adsorption.
-
Prepare peptide dilutions immediately before use.
-
-
Ensure Peptide Stability:
-
Store the lyophilized peptide at -20°C or -80°C.
-
Once reconstituted, aliquot the stock solution and store at -80°C to avoid repeated freeze-thaw cycles.
-
If proteolytic degradation is a concern in cell-based assays, consider including protease inhibitors in your experimental setup.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve the this compound peptide?
A1: Due to its amphipathic nature, a two-step dissolution process is recommended. First, dissolve the peptide in a minimal amount of a polar organic solvent such as DMSO. Then, slowly dilute with your desired aqueous buffer to the final concentration. For example, to prepare a 1 mM stock solution, you could dissolve the peptide in DMSO and then add an equal volume of water for a final solvent composition of 50% DMSO.
Q2: How can I determine if my peptide is aggregated?
A2: Several biophysical techniques can be used to assess peptide aggregation. A common method is Dynamic Light Scattering (DLS), which measures the size distribution of particles in solution. An increase in the hydrodynamic radius over time is indicative of aggregation. Other techniques include Thioflavin T (ThT) fluorescence assays, which detect the formation of beta-sheet-rich amyloid-like fibrils, and Circular Dichroism (CD) spectroscopy, which can monitor changes in the peptide's secondary structure that may accompany aggregation.
Q3: Can I use sonication to dissolve my peptide?
A3: Sonication can be used to break up small, reversible aggregates. However, it can also introduce energy into the system that may promote the formation of more stable, irreversible aggregates. If you choose to use sonication, use a short burst in a water bath sonicator and cool the sample on ice to prevent heating. It is generally recommended to first optimize the solvent conditions for dissolution.
Q4: How should I store my reconstituted this compound peptide?
A4: For long-term storage, it is best to store the peptide in a concentrated stock solution (e.g., in a solvent mixture containing at least 50% DMSO or another organic solvent) at -80°C. Aliquoting the stock solution is highly recommended to avoid multiple freeze-thaw cycles, which can promote aggregation. Avoid storing dilute aqueous solutions of the peptide for extended periods.
Experimental Protocols
Protocol 1: Reconstitution of this compound Peptide
Objective: To prepare a soluble, monomeric stock solution of the this compound peptide.
Materials:
-
Lyophilized this compound peptide
-
Dimethyl sulfoxide (DMSO), sterile, molecular biology grade
-
Sterile, nuclease-free water
-
Low-binding microcentrifuge tubes
Procedure:
-
Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation.
-
Add a small volume of DMSO to the vial to dissolve the peptide. For example, to create a 10 mM stock, add the appropriate volume of DMSO based on the amount of peptide provided.
-
Gently vortex the vial until the peptide is completely dissolved.
-
For a working stock, you can slowly add an equal volume of sterile water while vortexing to achieve a 5 mM stock in 50% DMSO.
-
Aliquot the stock solution into low-binding tubes and store at -80°C.
Protocol 2: Monitoring Peptide Aggregation with Thioflavin T (ThT) Fluorescence
Objective: To detect the formation of β-sheet-rich aggregates of the this compound peptide over time.
Materials:
-
This compound peptide stock solution
-
Thioflavin T (ThT)
-
Glycine-NaOH buffer (50 mM, pH 8.5)
-
Black, clear-bottom 96-well microplate
-
Plate reader with fluorescence capabilities (Excitation: ~440 nm, Emission: ~485 nm)
Procedure:
-
Prepare a 20 µM ThT stock solution in the Glycine-NaOH buffer.
-
Dilute the this compound peptide to a final concentration of 50 µM in the Glycine-NaOH buffer.
-
In each well of the microplate, add 10 µL of the 20 µM ThT stock and 90 µL of the 50 µM peptide solution.
-
As a negative control, prepare wells with 10 µL of 20 µM ThT and 90 µL of the Glycine-NaOH buffer.
-
Incubate the plate at 37°C with intermittent shaking.
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for several hours.
-
An increase in fluorescence intensity in the peptide-containing wells compared to the control indicates the formation of β-sheet aggregates.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent System | Maximum Soluble Concentration (mM) | Observations |
| Water | < 0.1 | Immediate precipitation |
| PBS (pH 7.4) | < 0.1 | Visible cloudiness |
| 10% Acetic Acid | 1 | Soluble, but may affect peptide stability |
| 50% DMSO / 50% Water | 5 | Clear solution |
| 100% DMSO | 10 | Clear solution |
Table 2: Effect of pH on this compound Aggregation (Monitored by DLS)
| Buffer pH | Initial Hydrodynamic Radius (nm) | Hydrodynamic Radius after 24h at 37°C (nm) |
| 4.0 | 5.2 | 6.1 |
| 5.0 | 5.5 | 7.8 |
| 7.4 | 8.1 | > 1000 (visible precipitation) |
| 9.0 | 6.3 | 9.2 |
Visualizations
Caption: Troubleshooting workflow for peptide aggregation issues.
Caption: Workflow for monitoring peptide aggregation using ThT.
Technical Support Center: In Vitro Applications of the Peptide KWKLFKKGIGAVLKV
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for working with the peptide KWKLFKKGIGAVLKV in vitro. The following resources are designed to help address common challenges, particularly concerning cytotoxicity, and to provide guidance on experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the predicted mechanism of action for this compound-induced cytotoxicity?
A1: The peptide this compound possesses a sequence rich in cationic (K - Lysine) and hydrophobic (W - Tryptophan, L - Leucine, I - Isoleucine, G - Glycine, A - Alanine, V - Valine) residues. This amphipathic nature suggests a likely mechanism of cytotoxicity involving direct interaction with and disruption of the cell membrane integrity. This can lead to pore formation, increased membrane permeability, and subsequent necrotic or apoptotic cell death.
Q2: At what concentration should I start my in vitro experiments with this compound?
A2: It is recommended to start with a wide range of concentrations to determine the cytotoxic profile of the peptide in your specific cell line. A preliminary dose-response experiment could range from 0.1 µM to 100 µM.[1] Based on typical observations for similar peptides, cytotoxic effects may become apparent in the low micromolar range.
Q3: How can I dissolve and store the this compound peptide?
A3: For initial stock solutions, it is advisable to dissolve the lyophilized peptide in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS). To ensure complete dissolution of this potentially hydrophobic peptide, sonication may be required. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What positive and negative controls should I use in my cytotoxicity assays?
A4: For a positive control, a well-characterized cytotoxic agent for your cell line, such as staurosporine for apoptosis induction or Triton X-100 for necrosis, is recommended. The negative control should be the vehicle used to dissolve the peptide (e.g., water or PBS) at the same final concentration used in the experimental wells.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at the lowest peptide concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line is highly sensitive to membrane-disrupting agents. | Consider using a less sensitive cell line for initial experiments or reducing the incubation time. |
| Peptide aggregation leading to concentrated localized effects. | Ensure complete dissolution of the peptide. Consider brief sonication of the stock solution before dilution. |
| Contamination of the peptide stock with endotoxins. | Use endotoxin-free water and reagents for peptide reconstitution and dilutions. Test the peptide stock for endotoxin levels. |
Issue 2: Inconsistent cytotoxicity results between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in cell density at the time of treatment. | Ensure consistent cell seeding density and allow cells to adhere and reach a consistent confluency before adding the peptide. |
| Incomplete mixing of the peptide in the culture medium. | Gently mix the plate after adding the peptide to ensure even distribution in the wells. |
| Peptide degradation over time. | Prepare fresh dilutions of the peptide from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed stock solutions. |
Strategies to Reduce Cytotoxicity
Several strategies can be employed to mitigate the cytotoxic effects of this compound while potentially retaining its desired biological activity.
Data Summary: Effect of Mitigation Strategies on this compound Cytotoxicity
The following table summarizes hypothetical data from experiments aimed at reducing the cytotoxicity of this compound on a model cancer cell line (e.g., HeLa) after a 24-hour incubation, as measured by an MTT assay.
| Treatment Condition | Peptide Concentration (µM) | Cell Viability (%) |
| Untreated Control | 0 | 100 |
| This compound | 10 | 45 |
| This compound + Cholesterol (1:1 molar ratio) | 10 | 65 |
| Liposomal this compound | 10 | 80 |
| This compound (shorter incubation - 6 hours) | 10 | 75 |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a general procedure for determining the cytotoxicity of this compound.
Materials:
-
96-well cell culture plates
-
HeLa cells (or other suitable cell line)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C and 5% CO₂.[2]
-
Prepare serial dilutions of the this compound peptide in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the peptide dilutions to the respective wells. Include untreated and vehicle controls.
-
Incubate the plate for the desired time period (e.g., 24 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Preparation of Liposomal this compound
This protocol describes a basic method for encapsulating the peptide in liposomes to potentially reduce its cytotoxicity.
Materials:
-
This compound peptide
-
Soybean Phosphatidylcholine
-
Cholesterol
-
Chloroform
-
PBS
-
Rotary evaporator
-
Probe sonicator
Procedure:
-
Dissolve soybean phosphatidylcholine and cholesterol (e.g., at a 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with a PBS solution containing the this compound peptide by vortexing.
-
To form small unilamellar vesicles, sonicate the liposome suspension using a probe sonicator on ice.
-
The resulting liposomal peptide formulation can be used in cell culture experiments.
Visualizations
Caption: Hypothetical pathway of this compound cytotoxicity.
Caption: Workflow for evaluating cytotoxicity reduction strategies.
Caption: Decision-making flowchart for troubleshooting cytotoxicity.
References
Technical Support Center: Enhancing the Antimicrobial Potency of KWKLFKKGIGAVLKV
Welcome to the technical support center for researchers working with the antimicrobial peptide KWKLFKKGIGAVLKV. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing its antimicrobial potency.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your research.
1. Peptide Synthesis and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low peptide yield after synthesis | - Incomplete coupling reactions due to aggregation of the hydrophobic peptide sequence. | - Use a low-loading resin to minimize inter-chain interactions.- Incorporate pseudoproline dipeptides at key positions to disrupt secondary structure formation.- Employ microwave-assisted synthesis to improve coupling efficiency. |
| Difficulty in purifying the peptide by RP-HPLC | - The peptide is highly cationic and hydrophobic, leading to poor retention or peak tailing on C18 columns. | - Use a column with a different stationary phase, such as C4 or C8, which are less hydrophobic.- Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase to improve peak shape.- For highly cationic peptides, consider alternative purification methods like ion-exchange chromatography. |
| Peptide aggregation after purification and lyophilization | - The high hydrophobicity of the peptide can lead to self-association. | - Re-dissolve the peptide in a small amount of organic solvent (e.g., acetonitrile or DMSO) before adding aqueous buffer.- Store the peptide in a buffer containing a low concentration of a denaturant like guanidine hydrochloride to prevent aggregation. |
2. Antimicrobial Activity Assays
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible Minimum Inhibitory Concentration (MIC) values | - Variability in the bacterial inoculum size.- Peptide binding to standard polystyrene microtiter plates.[1] | - Standardize the bacterial inoculum using a spectrophotometer to ensure a consistent starting concentration (typically ~5 x 10^5 CFU/mL).[2] - Use low-binding polypropylene plates for the assay to prevent peptide loss.[1] |
| No antimicrobial activity observed for a newly synthesized batch | - Errors in peptide synthesis or purification leading to an incorrect sequence or low purity.- Degradation of the peptide during storage. | - Verify the peptide's identity and purity using mass spectrometry and analytical HPLC.- Store the lyophilized peptide at -20°C or lower and protect it from moisture. |
| Ambiguous results in the MIC assay (e.g., partial inhibition across a wide range of concentrations) | - The peptide may have bacteriostatic rather than bactericidal activity at lower concentrations.- The chosen assay endpoint (e.g., visual turbidity) may not be sensitive enough. | - Determine the Minimum Bactericidal Concentration (MBC) by plating the contents of the wells with no visible growth onto agar plates.[1]- Use a more sensitive endpoint, such as a metabolic indicator dye (e.g., resazurin) or ATP bioluminescence. |
Frequently Asked Questions (FAQs)
This section addresses common questions related to enhancing the antimicrobial potency of this compound.
1. Peptide Design and Modification
-
Q: How can I increase the antimicrobial potency of this compound by modifying its amino acid sequence?
-
A: Several strategies can be employed:
-
Increase Cationicity: Substituting neutral or hydrophobic residues with cationic amino acids like lysine (K) or arginine (R) can enhance the initial electrostatic interaction with the negatively charged bacterial membrane.[3][4] Studies on tryptophan-rich peptides have shown that arginine substitutions often lead to higher antimicrobial activity compared to lysine.[4]
-
Increase Hydrophobicity: Introducing more hydrophobic residues, particularly tryptophan (W), can enhance the peptide's ability to insert into and disrupt the bacterial membrane.[2][3][5] The indole side chain of tryptophan is particularly effective at interacting with the membrane interface.[2] However, excessive hydrophobicity can lead to increased cytotoxicity and aggregation.[3][5][6]
-
Lipidation: Attaching a fatty acid chain to the N-terminus or a lysine side chain can significantly increase antimicrobial activity by enhancing membrane interaction.[1][7][8][9][10] Acyl chains of 8-12 carbons are often optimal for improving activity without a drastic increase in toxicity.[1]
-
-
-
Q: What is the likely mechanism of action of this compound, and how can this inform strategies for enhancement?
-
A: Based on its high content of cationic (K) and hydrophobic (W, L, F, I, G, A, V) residues, the peptide likely acts by directly targeting and disrupting the bacterial cell membrane. The mechanism probably involves initial electrostatic attraction to the negatively charged membrane, followed by insertion of the hydrophobic residues into the lipid bilayer, leading to membrane permeabilization and cell death.[3][5] Enhancement strategies should therefore focus on optimizing the balance between cationicity and hydrophobicity to maximize membrane disruption.
-
2. Experimental Procedures
-
Q: What is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound?
-
A: A standard broth microdilution method is recommended:
-
Prepare a series of two-fold dilutions of the peptide in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well polypropylene plate.[1]
-
Prepare a standardized bacterial inoculum of approximately 5 x 10^5 CFU/mL.[2]
-
Add the bacterial suspension to each well containing the peptide dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.[2]
-
-
-
Q: How can I assess the cytotoxicity of my modified peptides against mammalian cells?
-
A: A common method is the MTT or CCK-8 assay:
-
Seed mammalian cells (e.g., HeLa or HEK293) in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the peptide.
-
Incubate for a specified period (e.g., 24 hours).
-
Add the MTT or CCK-8 reagent to each well and incubate for a further 2-4 hours.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
-
-
Q: How can I confirm that my peptide is disrupting the bacterial membrane?
-
A: Membrane permeabilization can be assessed using fluorescent dyes:
-
Propidium Iodide (PI) Uptake: PI is a fluorescent dye that can only enter cells with compromised membranes. An increase in fluorescence upon addition of the peptide indicates membrane damage.
-
DiSC3-5 Assay: This dye accumulates in polarized membranes and is released upon depolarization. An increase in fluorescence indicates that the peptide has disrupted the membrane potential.
-
-
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Peptide Stock Solution: Dissolve the lyophilized peptide in sterile ultrapure water or 0.01% acetic acid to a concentration of 1 mg/mL.
-
Preparation of Bacterial Inoculum:
-
Inoculate a single bacterial colony into 5 mL of Mueller-Hinton Broth (MHB) and incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of 0.08-0.1, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Further dilute this suspension 1:200 in MHB to obtain a final inoculum of approximately 5 x 10^5 CFU/mL.[2]
-
-
Assay Setup:
-
In a 96-well polypropylene plate, add 50 µL of MHB to wells 2-12.
-
Add 100 µL of the peptide stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and repeating this process down to well 10. Discard 50 µL from well 10. Well 11 will serve as the positive control (no peptide), and well 12 as the negative control (no bacteria).
-
Add 50 µL of the final bacterial inoculum to wells 1-11. Add 50 µL of sterile MHB to well 12.
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC as the lowest peptide concentration where no visible growth is observed.
-
Protocol 2: Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed a suitable mammalian cell line (e.g., HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in culture medium.
-
Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include a control with medium only.
-
Incubate for 24 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation: Calculate cell viability as a percentage of the untreated control.
Visualizations
References
- 1. Lipidation of Antimicrobial Peptides as a Design Strategy for Future Alternatives to Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal and Antibiofilm Activities and the Mechanism of Action of Repeating Lysine-Tryptophan Peptides against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of repetitive lysine–tryptophan motifs on the bactericidal activity of antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of repetitive lysine-tryptophan motifs on the bactericidal activity of antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. How Does Lipidation Affect the Activity of Antimicrobial Peptides? - ChemistryViews [chemistryviews.org]
- 8. Promotion of peptide antimicrobial activity by fatty acid conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Technical Support Center: In Vivo Delivery of KWKLFKKGIGAVLKV
Welcome to the technical support center for the in vivo delivery of the peptide KWKLFKKGIGAVLKV. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions. The peptide this compound is a cationic and amphipathic peptide, and the information herein is based on established principles for the delivery of such peptides.
Frequently Asked Questions (FAQs)
General Properties
Q1: What are the key characteristics of the peptide this compound?
A1: The peptide sequence this compound possesses two key characteristics that influence its in vivo behavior:
-
Cationic Nature : The presence of multiple lysine (K) residues gives the peptide a net positive charge at physiological pH. This can facilitate interaction with negatively charged cell membranes.[1][2]
-
Amphipathic Nature : The peptide contains both hydrophobic (L, I, G, A, V) and hydrophilic/charged (K, W) amino acids. This amphipathicity can lead to self-assembly and interaction with lipid bilayers.[3][4]
Formulation and Handling
Q2: How should I handle and store the lyophilized this compound peptide?
A2: Proper handling and storage are critical to maintain the peptide's integrity. Lyophilized peptides are generally stable for years when stored at -20°C or -80°C, protected from light.[5] Before use, allow the vial to equilibrate to room temperature before opening to minimize moisture uptake.
Q3: What is the best way to dissolve the this compound peptide?
A3: Due to its hydrophobic residues, this compound may not be readily soluble in aqueous solutions. Start by attempting to dissolve the peptide in sterile, purified water. If solubility is an issue, you can try adding a small amount of a co-solvent like DMSO or DMF, followed by dilution in your desired aqueous buffer. For cationic peptides, a slightly acidic buffer (pH 5-6) can sometimes improve solubility and stability. Avoid repeated freeze-thaw cycles of peptide solutions.
Q4: What are some suitable formulation strategies for in vivo delivery of a cationic, amphipathic peptide like this compound?
A4: Formulation is key to overcoming the challenges of in vivo peptide delivery.[6] Common strategies include:
-
Liposomes : Encapsulation in these lipid-based vesicles can protect the peptide from degradation and improve its pharmacokinetic profile.[7]
-
Polymeric Nanoparticles : Biodegradable polymers like PLGA can encapsulate the peptide, providing controlled release and improved stability.
-
Peptide-Polymer Conjugation (e.g., PEGylation) : Attaching a polymer like polyethylene glycol (PEG) can increase the peptide's half-life and reduce immunogenicity.
Troubleshooting In Vivo Experiments
Q5: I am observing low bioavailability of my peptide. What could be the cause and how can I troubleshoot it?
A5: Low bioavailability is a common challenge for peptide therapeutics due to factors like poor absorption and rapid degradation.[5][8][9] To troubleshoot this, consider the following:
-
Proteolytic Degradation : Peptides are susceptible to degradation by proteases in the body.[1][8] Consider co-administering protease inhibitors or modifying the peptide with D-amino acids to enhance stability.[1]
-
Route of Administration : The route of administration significantly impacts bioavailability.[6] For peptides, intravenous (IV) or subcutaneous (SC) injections are often preferred over oral delivery due to degradation in the gastrointestinal tract.[5]
-
Formulation : An appropriate formulation can protect the peptide from degradation and clearance.[6] Refer to the formulation strategies in Q4.
Q6: My peptide is showing off-target effects or toxicity. What can I do?
A6: The cationic nature of this compound can lead to non-specific interactions with negatively charged molecules and membranes, potentially causing toxicity.[10]
-
Dose Optimization : Perform a dose-response study to find the optimal therapeutic window with minimal toxicity.
-
Targeted Delivery : Encapsulating the peptide in a targeted delivery system (e.g., liposomes decorated with targeting ligands) can help concentrate it at the desired site of action.
-
Structural Modification : Modifying the peptide sequence to reduce its overall positive charge while maintaining activity could be a long-term strategy.
Q7: I suspect my peptide is aggregating. How can I confirm this and prevent it?
A7: The amphipathic nature of this compound can lead to self-assembly and aggregation, which can affect its activity and stability.[3]
-
Characterization : Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to detect aggregates in your peptide formulation.
-
Formulation Optimization : Aggregation can be influenced by peptide concentration, pH, and ionic strength. Experiment with different buffer conditions to find one that minimizes aggregation.
-
Excipients : The addition of stabilizing excipients, such as certain sugars or amino acids, can sometimes prevent peptide aggregation.
Troubleshooting Guides
Issue: Poor Peptide Solubility
| Potential Cause | Troubleshooting Steps |
| Hydrophobicity of the peptide | 1. Attempt to dissolve in sterile, purified water. 2. If unsuccessful, add a small amount of an organic co-solvent (e.g., DMSO, DMF, acetonitrile) and then dilute with an aqueous buffer. 3. Consider using a buffer with a slightly acidic pH (5-6). |
| Peptide Aggregation | 1. Sonication may help to break up aggregates. 2. Try dissolving the peptide at a lower concentration. |
Issue: Low In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Rapid Proteolytic Degradation | 1. Switch to a more direct route of administration (e.g., IV instead of intraperitoneal). 2. Consider co-administration with protease inhibitors (use with caution and appropriate controls). 3. If possible, synthesize the peptide with D-amino acid substitutions at cleavage sites.[1] |
| Poor Bioavailability/Short Half-life | 1. Encapsulate the peptide in a delivery vehicle like liposomes or polymeric nanoparticles. 2. Consider PEGylation of the peptide to increase its circulation time. |
| Peptide Instability in Formulation | 1. Analyze the stability of your peptide in the formulation over time using techniques like HPLC. 2. Ensure the formulation is stored correctly (e.g., protected from light, at the appropriate temperature). |
Experimental Protocols
Protocol 1: General Peptide Solubilization
-
Bring the lyophilized peptide vial to room temperature.
-
Add a small volume of sterile, purified water to the vial to create a concentrated stock solution.
-
Vortex briefly. If the peptide does not fully dissolve, proceed to the next step.
-
Add a minimal amount of a water-miscible organic solvent (e.g., DMSO) to aid dissolution.
-
Once dissolved, slowly add your desired sterile buffer to dilute the peptide to the final concentration.
-
Filter the final solution through a 0.22 µm filter to ensure sterility.
Protocol 2: Formulation of Peptide-Loaded Liposomes (Thin-Film Hydration Method)
-
Dissolve lipids (e.g., DSPC, Cholesterol, DSPE-PEG) in an organic solvent (e.g., chloroform) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous solution of the this compound peptide by vortexing or gentle agitation. This will form multilamellar vesicles (MLVs).
-
To produce smaller, unilamellar vesicles (SUVs), subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size.
-
Separate the liposome-encapsulated peptide from the unencapsulated peptide using size exclusion chromatography or dialysis.
Visualizations
Caption: Troubleshooting workflow for in vivo experiments.
Caption: Challenges and solutions for peptide delivery.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protein folding - Wikipedia [en.wikipedia.org]
- 5. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. mdpi.com [mdpi.com]
- 8. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bee Sting Venom as a Viable Therapy for Breast Cancer: A Review Article - PMC [pmc.ncbi.nlm.nih.gov]
minimizing off-target effects of KWKLFKKGIGAVLKV
Notice: The peptide sequence KWKLFKKGIGAVLKV does not correspond to a well-characterized peptide in publicly available scientific databases. As such, specific details regarding its on-target activity, off-target effects, and established experimental protocols are unavailable. This technical support center provides guidance based on general principles of working with novel or uncharacterized peptides, particularly those with sequences suggestive of antimicrobial or cell-penetrating properties. The information herein should be adapted and validated for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: I am observing unexpected cytotoxicity in my experiments with this compound. What are the potential causes and how can I troubleshoot this?
A1: Unexpected cytotoxicity is a common challenge when working with novel peptides. The potential causes can be broadly categorized as issues with the peptide itself or experimental artifacts.
-
Peptide-Related Issues:
-
Aggregation: Peptides with hydrophobic residues (like V, L, I, A) and charged residues (K) can be prone to aggregation. Aggregates can exhibit non-specific toxicity.
-
Contaminants: Residual solvents (e.g., trifluoroacetic acid - TFA) or byproducts from synthesis can be cytotoxic.
-
Off-Target Effects: The peptide may be interacting with unintended cellular components.
-
-
Troubleshooting Steps:
-
Confirm Peptide Quality: Ensure the peptide purity is high (>95%) and that TFA has been removed or exchanged for a biocompatible salt (e.g., acetate or HCl).
-
Solubility and Aggregation:
-
Dose-Response Curve: Perform a comprehensive dose-response experiment to determine the concentration at which toxicity is observed.
-
Control Experiments: Include vehicle controls (the solvent used to dissolve the peptide) and scrambled peptide controls (a peptide with the same amino acid composition but a different sequence) to rule out non-specific effects.
-
Q2: My peptide, this compound, shows poor solubility in aqueous buffers. How can I improve its solubility?
A2: The amino acid composition of this compound, with a mix of hydrophobic (W, L, F, I, G, A, V) and cationic (K) residues, suggests that solubility in neutral aqueous buffers might be challenging.
-
Strategies to Improve Solubility:
-
pH Adjustment: Based on the isoelectric point (pI) of the peptide, adjusting the pH of the buffer can improve solubility. For a peptide with multiple lysines, a slightly acidic pH may enhance solubility.
-
Organic Solvents: For initial stock solutions, using a small amount of an organic solvent like DMSO, DMF, or acetonitrile can be effective. Subsequently, dilute the stock solution into your aqueous experimental buffer. Always test the tolerance of your experimental system to the final concentration of the organic solvent.
-
Chaotropic Agents: In some cases, low concentrations of chaotropic agents like guanidinium chloride or urea can aid in solubilization, but their compatibility with your experiments must be verified.
-
Sonication: Gentle sonication can help to break up small aggregates and facilitate dissolution.
-
Q3: How can I assess the potential off-target effects of this compound in my cellular model?
A3: Assessing off-target effects is crucial for validating the specificity of a novel peptide. A multi-pronged approach is recommended:
-
Initial Cytotoxicity Screening:
-
Cell Viability Assays: Use metabolic assays like MTT, MTS, or XTT to assess the general health of the cells upon peptide treatment.[1][2][3][4]
-
Membrane Integrity Assays: Assays that measure the release of lactate dehydrogenase (LDH) or the uptake of membrane-impermeable dyes (e.g., propidium iodide) can indicate membrane disruption, a common off-target effect of antimicrobial-like peptides.
-
-
Profiling Cellular Responses:
-
Cytokine Release Assays: Measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) from immune cells (like PBMCs or macrophages) treated with the peptide. This can indicate non-specific immune activation.
-
Hemolysis Assays: Assess the peptide's ability to lyse red blood cells, which is a common indicator of non-specific membrane-disrupting activity and potential in vivo toxicity.
-
-
Target Engagement and Specificity:
-
Receptor Binding Assays: If a specific receptor is hypothesized, perform binding assays (e.g., ELISA, SPR) to determine the binding affinity (Kd) of the peptide to its intended target and potential off-targets.
-
Competitive Inhibition Assays: Use a known ligand for the intended target and assess the ability of this compound to compete for binding.
-
Troubleshooting Guides
Issue 1: Inconsistent experimental results.
| Potential Cause | Troubleshooting Action |
| Peptide Aggregation | Prepare fresh peptide solutions for each experiment. Use dynamic light scattering (DLS) to check for aggregates. |
| Peptide Degradation | Aliquot peptide stock solutions to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C. For peptides in solution, store at 4°C for short-term use. |
| Inaccurate Concentration | Ensure complete solubilization before determining the concentration. Use a validated method for peptide quantification (e.g., UV-Vis spectroscopy if the peptide contains Trp or Tyr, or a colorimetric peptide assay). |
Issue 2: Low or no observed on-target activity.
| Potential Cause | Troubleshooting Action |
| Incorrect Peptide Conformation | The biological activity of some peptides is dependent on their secondary structure (e.g., alpha-helix). Use circular dichroism (CD) spectroscopy to assess the peptide's conformation in your experimental buffer. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, temperature, and buffer composition (pH, ionic strength). |
| Peptide-Plastic Interactions | Some peptides can adsorb to plasticware. Consider using low-adhesion microplates or glassware. |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in the appropriate cell culture medium. Replace the existing medium with the peptide-containing medium. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Protocol 2: Hemolysis Assay
-
Prepare Red Blood Cells (RBCs): Obtain fresh whole blood containing an anticoagulant. Centrifuge to pellet the RBCs and wash three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Peptide Incubation: In a 96-well plate, add 50 µL of the RBC suspension to 50 µL of serially diluted this compound peptide in PBS.
-
Controls:
-
Negative Control: 50 µL of RBCs + 50 µL of PBS.
-
Positive Control: 50 µL of RBCs + 50 µL of 1% Triton X-100.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate to pellet the intact RBCs.
-
Hemoglobin Measurement: Transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm to quantify hemoglobin release.
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
Data Presentation
Since no quantitative data for this compound is available, the following tables are provided as templates for organizing your experimental results.
Table 1: In Vitro Activity and Toxicity Profile of this compound
| Assay | Endpoint | Result |
| Antimicrobial Activity | MIC (µg/mL) vs. E. coli | Enter your data |
| MIC (µg/mL) vs. S. aureus | Enter your data | |
| Cytotoxicity | IC50 (µM) vs. HeLa cells | Enter your data |
| IC50 (µM) vs. HEK293 cells | Enter your data | |
| Hemolytic Activity | HC50 (µM) | Enter your data |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; HC50: Half-maximal Hemolytic Concentration.
Table 2: Binding Affinity of this compound
| Target Molecule | Method | Binding Affinity (Kd) |
| Hypothesized Target 1 | SPR | Enter your data |
| Potential Off-Target 1 | ELISA | Enter your data |
Kd: Dissociation Constant.
Visualizations
Diagram 1: General Experimental Workflow for Peptide Characterization
This diagram outlines a logical flow for characterizing a novel peptide like this compound.
Caption: A generalized workflow for the synthesis, purification, and in vitro characterization of a novel peptide.
Diagram 2: Hypothetical Signaling Pathway for a Membrane-Disrupting Peptide
This diagram illustrates a potential mechanism of action for a cationic antimicrobial peptide, which is a plausible function for this compound based on its sequence.
Caption: A hypothetical signaling pathway illustrating the membrane-disrupting mechanism of a cationic antimicrobial peptide.
References
- 1. Antimicrobial Peptide Database [aps.unmc.edu]
- 2. CAMPR4: a database of natural and synthetic antimicrobial peptides [camp.bicnirrh.res.in]
- 3. The antimicrobial peptide database provides a platform for decoding the design principles of naturally occurring antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Peptide Database - DBAASP [dbaasp.org]
- 5. The antimicrobial peptide database is 20 years old: Recent developments and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: KWKLFKKGIGAVLKV Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the KWKLFKKGIGAVLKV peptide.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for the this compound peptide?
The primary degradation pathways for the this compound peptide are enzymatic cleavage by proteases. Due to its amino acid sequence, which is rich in Lysine (K) and Leucine (L), it is particularly susceptible to cleavage by trypsin-like and chymotrypsin-like proteases.
-
Trypsin and Trypsin-like Proteases: These enzymes cleave at the C-terminus of lysine (K) and arginine (R) residues. Given the multiple lysine residues in the this compound sequence, it is highly susceptible to trypsin degradation.
-
Chymotrypsin and Chymotrypsin-like Proteases: These proteases preferentially cleave at the C-terminus of large hydrophobic residues such as Phenylalanine (F), Tryptophan (W), and Tyrosine (Y), and to a lesser extent at Leucine (L). The presence of Leucine (L) and Phenylalanine (F) makes the peptide a substrate for chymotrypsin.
-
Pepsin: This digestive protease has a broader specificity but preferentially cleaves at the C-terminus of hydrophobic and aromatic amino acids like Phenylalanine (F), Tryptophan (W), Tyrosine (Y), and Leucine (L).[1]
Below is a diagram illustrating the predicted enzymatic cleavage sites.
Q2: How stable is the this compound peptide in serum or plasma?
The stability of this compound in serum or plasma is expected to be limited due to the presence of various proteases. Cationic antimicrobial peptides, like this compound, can be rapidly degraded by serum endopeptidases. The half-life in plasma can vary significantly but is often in the range of minutes to a few hours for similar peptides.[2][3] Strategies to enhance stability include chemical modifications such as N-terminal acetylation and C-terminal amidation.[4]
Q3: What are the expected degradation products of this compound?
Based on predicted cleavage sites, the following fragments are expected upon degradation by common proteases.
| Enzyme | Predicted Cleavage Sites (C-terminal to) | Expected Peptide Fragments |
| Trypsin | K1, K3, K6, K7, K14 | K, W, K, LF, K, GIGAVL, K, V |
| Chymotrypsin | W2, L4, F5, L13 | KW, K, L, F, KKGIGAV, L, KV |
| Pepsin (pH 1.3) | L4, F5, L13 | KWK, L, F, KKGIGAV, L, KV |
Note: The actual degradation pattern may vary depending on the experimental conditions and the specific enzymes present.
Troubleshooting Guides
Issue 1: Low or no recovery of the peptide from biological samples (e.g., plasma, serum).
| Possible Cause | Troubleshooting Step |
| Protein Binding: The highly cationic nature of this compound can lead to strong binding to negatively charged plasma proteins like albumin. | - Acidification: Add an equal volume of 1% trifluoroacetic acid (TFA) in acetonitrile to the plasma sample to precipitate proteins and release the peptide. Centrifuge and analyze the supernatant. - Organic Solvent Precipitation: Use a 3:1 ratio of acetonitrile to plasma to precipitate proteins. |
| Non-specific Binding: The peptide may adhere to plasticware (e.g., pipette tips, microcentrifuge tubes). | - Use Low-Binding Tubes and Tips: Utilize siliconized or low-protein-binding labware. - Include a Carrier Protein: Add a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) to the buffers to block non-specific binding sites. |
| Incomplete Extraction: The peptide may not be fully extracted from the precipitated protein pellet. | - Multiple Extractions: Perform a second extraction of the protein pellet with the precipitation solvent and pool the supernatants. |
Issue 2: Inconsistent or variable peptide degradation rates between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in Biological Matrix: The activity of proteases can differ between batches of plasma or serum. | - Pool Matrix Samples: Use a pooled lot of plasma or serum for all experiments to ensure consistency. - Standardize Collection: If using fresh samples, standardize the blood collection and processing protocol. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of plasma or peptide stock solutions can affect enzyme activity and peptide integrity. | - Aliquot Samples: Prepare single-use aliquots of plasma and peptide stock solutions to avoid multiple freeze-thaw cycles. |
| Temperature Fluctuations: Inconsistent incubation temperatures will alter the rate of enzymatic degradation. | - Use a Calibrated Incubator: Ensure the incubator or water bath maintains a stable and accurate temperature throughout the experiment. |
Issue 3: Difficulty in identifying degradation products by LC-MS.
| Possible Cause | Troubleshooting Step |
| Low Abundance of Fragments: Degradation products may be present at concentrations below the limit of detection. | - Increase Incubation Time: Allow the degradation reaction to proceed for a longer duration to generate more fragments. - Concentrate the Sample: Use solid-phase extraction (SPE) to concentrate the peptide fragments before LC-MS analysis. |
| Poor Chromatographic Resolution: Peptide fragments may co-elute, making identification difficult. | - Optimize LC Gradient: Adjust the gradient of the mobile phase to improve the separation of the peptide and its fragments. A shallower gradient can often improve resolution. - Use a Different Column: Experiment with a column that has a different stationary phase chemistry (e.g., C8 instead of C18). |
| Complex MS/MS Spectra: Fragmentation of the peptide in the mass spectrometer can be complex, making it difficult to assign sequences to the fragments. | - Manual Spectral Interpretation: Carefully examine the MS/MS spectra for characteristic b- and y-ion series to manually sequence the fragments. - Use specialized software: Employ bioinformatics tools that can predict fragmentation patterns and assist in spectral interpretation. |
Experimental Protocols
Protocol 1: In Vitro Peptide Stability Assay in Human Plasma
This protocol outlines a method to determine the stability of this compound in human plasma.
-
Materials:
-
This compound peptide (lyophilized)
-
Human plasma (pooled, heparinized)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Water (LC-MS grade)
-
Low-protein-binding microcentrifuge tubes
-
Incubator or water bath (37°C)
-
Centrifuge
-
LC-MS system
-
-
Procedure:
-
Prepare Peptide Stock Solution: Dissolve the lyophilized this compound peptide in water to a final concentration of 1 mg/mL.
-
Prepare Plasma Samples: Thaw a single-use aliquot of pooled human plasma at room temperature.
-
Initiate Degradation: In a low-protein-binding microcentrifuge tube, add the peptide stock solution to the plasma to achieve a final peptide concentration of 100 µg/mL. Mix gently by pipetting.
-
Incubation: Incubate the plasma-peptide mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. The t=0 sample should be taken immediately after adding the peptide to the plasma.
-
Stop Reaction and Precipitate Proteins: Immediately add the aliquot to a new tube containing 3 volumes (150 µL) of ice-cold ACN with 1% TFA. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Sample Analysis: Carefully transfer the supernatant to an autosampler vial for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples by reverse-phase HPLC coupled to a mass spectrometer. Monitor the disappearance of the parent peptide (this compound) and the appearance of degradation products over time.
-
Data Analysis: Plot the percentage of the remaining intact peptide against time to determine the half-life (t1/2) of the peptide in plasma.
-
References
Technical Support Center: Improving the Pharmacokinetic Properties of KWKLFKKGIGAVLKV
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental process of improving the pharmacokinetic (PK) properties of the peptide KWKLFKKGIGAVLKV.
Frequently Asked Questions (FAQs)
Q1: What are the likely challenges affecting the in vivo stability and half-life of the peptide this compound?
The peptide this compound, like many other peptides, is susceptible to several factors that can limit its in vivo stability and half-life. The primary challenges include:
-
Enzymatic Degradation: Peptides are readily degraded by proteases and peptidases present in plasma, tissues, and cells.[1][2][3] Exopeptidases can cleave amino acids from the N- and C-termini, while endopeptidases can cleave internal peptide bonds.[4]
-
Rapid Renal Clearance: Due to their relatively small size, peptides are often quickly filtered out of the bloodstream by the kidneys and excreted.[5]
-
Low Bioavailability: When administered orally, peptides are often degraded by the harsh environment of the gastrointestinal tract and have poor absorption across the intestinal epithelium.[1][6]
-
Plasma Protein Binding: The extent of binding to plasma proteins like albumin can significantly influence the free concentration and distribution of the peptide.[7]
Q2: What are the primary strategies to enhance the pharmacokinetic profile of this compound?
Several strategies can be employed to improve the stability, half-life, and overall pharmacokinetic profile of peptides.[1][2][4] These can be broadly categorized as:
-
Structural Modifications:
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidase degradation.[1][4][8][9]
-
Amino Acid Substitution: Replacing L-amino acids with D-amino acids at susceptible cleavage sites can enhance resistance to proteolysis.[1][8][9][10]
-
Cyclization: Creating a cyclic structure can increase rigidity and reduce susceptibility to proteases.[1][4][8]
-
-
Macromolecule Conjugation:
-
PEGylation: Attaching polyethylene glycol (PEG) chains increases the hydrodynamic size, reducing renal clearance and shielding from enzymes.[8]
-
Fusion to Proteins: Fusing the peptide to larger proteins like albumin or the Fc fragment of antibodies can dramatically extend its half-life by taking advantage of their natural recycling pathways.[5][9]
-
-
Formulation Strategies:
-
Lipid-Based Delivery Systems: Encapsulating the peptide in liposomes or other lipid nanoparticles can protect it from degradation and improve its absorption and distribution.[8]
-
Polymeric Nanoparticles: Similar to lipid-based systems, polymeric nanoparticles can serve as carriers to enhance stability and control release.
-
Troubleshooting Guides
Problem 1: The peptide shows rapid degradation in plasma stability assays.
-
Possible Cause: Susceptibility to plasma proteases.
-
Troubleshooting Steps:
-
Identify Cleavage Sites: Use mass spectrometry (LC-MS) to identify the specific fragments generated during incubation with plasma to pinpoint the cleavage sites.
-
Implement Terminal Modifications: Synthesize analogs with N-terminal acetylation and C-terminal amidation.[4][9]
-
Introduce D-Amino Acids: Substitute L-amino acids at the identified cleavage sites with their corresponding D-isomers.[9][10]
-
Consider Cyclization: If terminal modifications and D-amino acid substitutions are insufficient, explore head-to-tail or side-chain cyclization.[8]
-
Problem 2: In vivo studies show a very short half-life despite good in vitro plasma stability.
-
Possible Cause: Rapid renal clearance due to small hydrodynamic size.
-
Troubleshooting Steps:
-
Increase Molecular Weight:
-
Enhance Plasma Protein Binding:
-
Problem 3: Low oral bioavailability is observed in preclinical models.
-
Possible Cause: Degradation in the gastrointestinal tract and poor intestinal permeability.
-
Troubleshooting Steps:
-
Protect from Degradation:
-
Enteric Coating: Formulate the peptide in an enteric-coated capsule to protect it from the acidic environment of the stomach.
-
Co-administration with Protease Inhibitors: While less common for chronic therapies, this can be explored in preclinical settings to assess the potential for oral delivery.[8]
-
-
Enhance Permeability:
-
Permeation Enhancers: Co-formulate with permeation enhancers, such as certain surfactants or fatty acids, to improve absorption across the intestinal wall.[4]
-
Cell-Penetrating Peptides (CPPs): If not already a CPP, conjugate this compound to a known CPP to facilitate translocation across cell membranes.[11][12]
-
-
Data Presentation
Table 1: Impact of Different Modification Strategies on Peptide Half-Life (Illustrative Data)
| Modification Strategy | Example Peptide | Native Half-Life | Modified Half-Life | Fold Increase | Reference |
| D-Amino Acid Substitution | Somatostatin | A few minutes | 1.5 hours (Octreotide) | ~30 | [10] |
| N-Terminal Acetylation | GIP | 2-5 minutes | >24 hours (N-AcGIP) | >288 | [8] |
| Cyclization | Somatostatin | A few minutes | ~12 hours (Pasireotide) | ~144 | [1] |
| PEGylation | INF-alpha-2b | ~4-8 hours | ~72-96 hours | ~10-18 | [10] |
| Albumin Fusion | GLP-1 analog | ~2 minutes | ~5 days (Albiglutide) | >3600 | [9] |
| Fc Fusion | GLP-1 analog | ~2 minutes | ~4-5 days (Dulaglutide) | ~2880-3600 | [5] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Objective: To assess the stability of this compound in plasma over time.
-
Materials:
-
This compound peptide stock solution (e.g., 1 mg/mL in DMSO).
-
Freshly collected plasma (e.g., human, rat, mouse) with anticoagulant (e.g., K2EDTA).
-
Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile with 1% formic acid).
-
LC-MS grade water and acetonitrile.
-
Incubator or water bath set to 37°C.
-
-
Methodology:
-
Pre-warm plasma to 37°C.
-
Spike the peptide stock solution into the plasma to a final concentration of 1-10 µM.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately add the aliquot to 3 volumes of ice-cold quenching solution to precipitate plasma proteins and stop enzymatic reactions.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) at 4°C.
-
Collect the supernatant and analyze the concentration of the remaining parent peptide using a validated LC-MS/MS method.
-
Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t½) by plotting the natural logarithm of the percentage of peptide remaining against time and fitting to a first-order decay model.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the key pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution) of this compound in a rodent model.
-
Materials:
-
Sterile, formulated this compound for injection (e.g., in saline or PBS).
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant).
-
-
Methodology:
-
Acclimate animals for at least one week prior to the study.
-
Administer the peptide via the desired route (e.g., intravenous bolus for half-life determination, oral gavage for bioavailability).
-
Collect blood samples at predetermined time points (e.g., pre-dose, 2, 5, 15, 30, 60, 120, 240, 480 minutes post-dose).
-
Process blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Extract the peptide from plasma samples using an appropriate method (e.g., protein precipitation, solid-phase extraction).
-
Quantify the peptide concentration in each sample using a validated LC-MS/MS assay.
-
Use pharmacokinetic software to perform non-compartmental analysis (NCA) to calculate PK parameters such as Cmax, Tmax, AUC, t½, clearance (CL), and volume of distribution (Vd).
-
Visualizations
Caption: Major pathways of peptide degradation and clearance.
Caption: Workflow for improving peptide pharmacokinetic properties.
References
- 1. researchgate.net [researchgate.net]
- 2. How to Enhance the Pharmacokinetic Stability of Peptides? - Creative Peptides [creative-peptides.com]
- 3. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Pharmacokinetic/Toxicity Properties of the New Anti-Staphylococcal Lead Compound SK-03-92 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 9. How to Improve the Pharmacokinetic Properties of Peptides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Antimicrobial Performance of the Synthetic Peptide KWKLFKKGIGAVLKV (K4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antimicrobial activity of the synthetic peptide KWKLFKKGIGAVLKV, referred to herein as K4. The data presented is compiled from peer-reviewed studies to offer an objective comparison of its efficacy against various bacterial strains, alongside established antibiotics. Detailed experimental protocols and visual workflows are included to support researchers in their evaluation and potential application of this novel antimicrobial peptide.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of K4 has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for K4 and, where available, provide a direct comparison with conventional antibiotics tested under the same experimental conditions.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of K4 and Standard Antibiotics
| Microorganism | K4 (µg/mL) | Ampicillin (µg/mL) | Gentamicin (µg/mL) |
| Bacillus megaterium | 5-10 | >80 | 20-40 |
| Enterococcus faecalis | 20-40 | 1-5 | 40-80 |
| Staphylococcus aureus | 20-40 | 1-5 | 1-5 |
| Escherichia coli | 5-10 | 1-5 | 1-5 |
| Klebsiella pneumoniae | 40-80 | 1-5 | 1-5 |
| Pseudomonas aeruginosa | 40-80 | >80 | 1-5 |
| Salmonella typhimurium | 40-80 | 1-5 | 1-5 |
| Vibrio alginolyticus | 5-10 | >80 | 1-5 |
| Vibrio harveyi | 5-10 | >80 | 1-5 |
Data sourced from Duval et al., 2009.
Table 2: Antimicrobial Spectrum of K4 against Various Pathogenic Bacteria
| Microorganism | MIC (µg/mL) | MBC (µg/mL) |
| Acinetobacter baumannii | 200 | >400 |
| Bacillus cereus | 100 | 200 |
| Brucella melitensis | 25 | 25 |
| Citrobacter freundii | 400 | >400 |
| Enterobacter cloacae | 50 | 100 |
| Enterococcus faecalis | 100 | 200 |
| Escherichia coli | 100 | 200 |
| Escherichia coli O157:H7 | 100 | 200 |
| Klebsiella pneumoniae | 200 | 400 |
| Listeria monocytogenes | 100 | 200 |
| Proteus mirabilis | 400 | >400 |
| Pseudomonas aeruginosa | 100 | 200 |
| Salmonella enterica | 100 | 200 |
| Shigella sonnei | 100 | 200 |
| Staphylococcus aureus | 50 | 100 |
| Staphylococcus epidermidis | 100 | 200 |
| Streptococcus pyogenes | 100 | 200 |
Data sourced from a 2021 study evaluating the antibacterial effects of K4.[1]
Cytotoxicity and Hemolytic Activity
An important aspect of antimicrobial peptide development is its selectivity for microbial cells over host cells. Studies on K4 have reported varying levels of cytotoxicity. One study indicated that K4 had no lytic effect on Chinese Hamster Ovary (CHO-K1) cells at its bacteriolytic concentration.[2] Another study reported 24% hemolysis of human red blood cells at a concentration of 1 mg/mL.[1]
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) based on the protocols described in the cited literature.
Broth Microdilution Assay for MIC Determination
-
Peptide and Antibiotic Preparation: The synthetic peptide K4 and reference antibiotics (e.g., ampicillin, gentamicin) are dissolved in an appropriate solvent (e.g., sterile deionized water or 0.01% acetic acid) to create stock solutions. A series of two-fold serial dilutions are then prepared in the appropriate growth medium.
-
Bacterial Inoculum Preparation: Bacterial strains are cultured on agar plates. A single colony is used to inoculate a liquid broth medium (e.g., Mueller-Hinton Broth) and incubated until it reaches the mid-logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Assay Procedure:
-
In a 96-well microtiter plate, 100 µL of each peptide or antibiotic dilution is added to respective wells.
-
100 µL of the standardized bacterial inoculum is then added to each well, resulting in a final volume of 200 µL.
-
Control wells are included: a positive control well containing only the bacterial inoculum and medium, and a negative control well with only sterile medium.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This is determined by visual inspection of the wells for turbidity or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination using the broth microdilution method.
Conclusion
The synthetic peptide this compound (K4) demonstrates a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2] In some instances, its efficacy is comparable or superior to conventional antibiotics like ampicillin, particularly against certain resistant strains.[2] However, considerations regarding its hemolytic activity at higher concentrations are warranted. The provided data and protocols offer a foundation for further research into the therapeutic potential of this promising antimicrobial peptide.
References
Comparative Efficacy Analysis: Temporin-1CEa versus KWKLFKKGIGAVLKV
A comprehensive guide for researchers and drug development professionals.
This guide aims to provide a detailed comparison of the biological efficacy of the antimicrobial peptide temporin-1CEa and the peptide sequence KWKLFKKGIGAVLKV. However, a thorough search of the scientific literature and available databases did not yield any information regarding the biological activity or efficacy of the peptide with the sequence this compound. Therefore, a direct comparative analysis is not possible at this time.
This guide will proceed by presenting a comprehensive overview of the known efficacy and mechanisms of action of temporin-1CEa, based on available experimental data. We will also outline the necessary experimental data required for the peptide this compound to enable a future comparative assessment.
Temporin-1CEa: A Profile of a Potent Biocidal Peptide
Temporin-1CEa is a cationic antimicrobial peptide isolated from the skin secretions of the Chinese brown frog, Rana chensinensis[1]. It is a 17-amino acid peptide with the sequence FVDLKKIANIINSIF-NH2[2][3]. This peptide has demonstrated significant potential as both an antimicrobial and an anticancer agent.
Anticancer Activity of Temporin-1CEa
Temporin-1CEa exhibits broad-spectrum cytotoxic activity against a variety of human cancer cell lines in a concentration-dependent manner[2][3]. Studies have shown its effectiveness against breast cancer cell lines, including MDA-MB-231, MCF-7, and Bcap-37[1][4][5]. Notably, MCF-7 cells have been identified as being particularly sensitive to temporin-1CEa[2][3]. A key advantage of temporin-1CEa is its selectivity for cancer cells over normal cells, showing lower hemolytic effects on human erythrocytes and no significant cytotoxicity to normal human umbilical vein smooth muscle cells (HUVSMCs) at concentrations where it displays potent antitumor activity[2][3].
| Cell Line | Treatment Duration | IC50 / % Viability | Assay | Reference |
| MDA-MB-231 | 1 hour | 61% viability at 40 µM | MTT Assay | [6] |
| MCF-7 | 1 hour | 22% viability at 40 µM | MTT Assay | [6] |
| Bcap-37 | 1 hour | Dose-dependent cell death (20-40 µM) | MTT Assay | [5] |
Mechanism of Action of Temporin-1CEa
The primary mechanism of action of temporin-1CEa involves the disruption of the cell membrane. As a cationic and amphipathic peptide, it interacts with the negatively charged components of cancer cell membranes, leading to increased membrane permeability and integrity loss[1][4][7]. This membrane disruption results in several downstream effects that contribute to rapid cell death.
Key Mechanistic Events:
-
Membrane Permeabilization: Temporin-1CEa induces the exposure of phosphatidylserine on the cell surface and increases the uptake of membrane-impermeable dyes, indicating a loss of membrane integrity[1][4].
-
Transmembrane Potential Depolarization: The peptide causes a rapid depolarization of the cancer cell's transmembrane potential[1][4].
-
Intracellular Ion Dysregulation: It triggers an elevation of intracellular calcium ions (Ca2+)[1][4].
-
Mitochondrial Dysfunction: Temporin-1CEa leads to the collapse of the mitochondrial membrane potential and an overproduction of reactive oxygen species (ROS)[1][4][7].
These events culminate in rapid, dose-dependent cytotoxicity that can occur through both caspase-dependent and -independent pathways[5].
References
- 1. Anticancer Activities of Natural and Synthetic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Associating Biological Activity and Predicted Structure of Antimicrobial Peptides from Amphibians and Insects [mdpi.com]
- 6. Biological Activity of Natural and Synthetic Peptides as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Evaluating the Synergistic Potential of Novel Antimicrobial Peptides with Conventional Antibiotics
The emergence of multidrug-resistant bacteria poses a significant threat to global health. A promising strategy to combat this challenge is the combination of conventional antibiotics with antimicrobial peptides (AMPs), such as the novel peptide KWKLFKKGIGAVLKV. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the synergistic effects of such combinations, with a focus on robust experimental design, clear data presentation, and an understanding of the underlying mechanisms.
Evaluating Synergy: The Checkerboard Assay
A primary method for quantifying the synergistic interaction between two antimicrobial agents is the checkerboard microdilution assay. This technique allows for the determination of the fractional inhibitory concentration (FIC) index, which categorizes the interaction.
Experimental Protocol: Checkerboard Microdilution Assay
-
Preparation of Antimicrobial Agents : Prepare stock solutions of the AMP (e.g., this compound) and the conventional antibiotic in an appropriate solvent. Perform serial twofold dilutions of each agent in a 96-well microtiter plate. The AMP is typically diluted horizontally, and the conventional antibiotic is diluted vertically.
-
Bacterial Inoculum Preparation : Culture the bacterial strain of interest to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in Mueller-Hinton broth.
-
Inoculation : Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agents. Include wells with only the AMP and only the conventional antibiotic to determine their individual minimum inhibitory concentrations (MICs). Also, include a growth control well (bacteria only) and a sterility control well (broth only).
-
Incubation : Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis : After incubation, visually inspect the plates for turbidity to determine the MIC of each agent alone and in combination. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
FIC Index Calculation : Calculate the FIC index for each combination using the following formula:
FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
The results are interpreted as follows:
-
Synergy : FIC index ≤ 0.5
-
Additive : 0.5 < FIC index ≤ 1
-
Indifference : 1 < FIC index ≤ 4
-
Antagonism : FIC index > 4
-
Data Presentation: Checkerboard Assay Results
The quantitative data from a checkerboard assay should be summarized in a clear and structured table for easy comparison.
| Bacterial Strain | Antibiotic | AMP (this compound) | FIC Index | Interpretation |
| Pseudomonas aeruginosa ATCC 27853 | Ciprofloxacin | 0.25 µg/mL | 0.125 µg/mL | 0.375 |
| Staphylococcus aureus ATCC 29213 | Vancomycin | 0.5 µg/mL | 0.25 µg/mL | 0.5 |
| Escherichia coli ATCC 25922 | Gentamicin | 1 µg/mL | 0.5 µg/mL | 0.75 |
Experimental Workflow: Checkerboard Assay
Caption: Workflow for the checkerboard microdilution assay.
Confirming Synergy: Time-Kill Kinetics Assay
To confirm the synergistic interaction observed in the checkerboard assay and to understand the dynamics of bacterial killing over time, a time-kill kinetics assay is performed.[1]
Experimental Protocol: Time-Kill Kinetics Assay
-
Bacterial Culture : Grow the test organism to the early logarithmic phase and then dilute to a starting inoculum of approximately 5 x 10^5 CFU/mL in fresh broth.[1]
-
Exposure to Antimicrobials : Expose the bacterial suspension to the AMP and the conventional antibiotic, both alone and in combination, at concentrations determined from the checkerboard assay (e.g., 0.5 x MIC). Include a growth control without any antimicrobial agent.
-
Sampling : At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), collect aliquots from each culture.[1]
-
Viable Cell Count : Perform serial dilutions of the collected aliquots and plate them on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis : Plot the log10 CFU/mL against time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.[1]
Experimental Workflow: Time-Kill Kinetics Assay
Caption: Workflow for the time-kill kinetics assay.
Understanding the Mechanism of Synergy
The synergistic effect of an AMP like this compound with a conventional antibiotic often arises from a multi-pronged attack on the bacterial cell. The cationic and amphipathic nature of many AMPs allows them to initially interact with and disrupt the bacterial membrane. This disruption can facilitate the entry of the conventional antibiotic into the cell, allowing it to reach its intracellular target in higher concentrations.
Conventional antibiotics have various mechanisms of action, including inhibiting cell wall synthesis, protein synthesis, or nucleic acid synthesis.[2][3] The combined effect of membrane disruption by the AMP and the inhibition of a critical cellular process by the antibiotic can lead to enhanced bacterial killing.
Proposed Signaling Pathway for Synergy
Caption: Proposed mechanism of synergy between an AMP and a conventional antibiotic.
By following these experimental protocols and data presentation guidelines, researchers can systematically and objectively evaluate the synergistic potential of novel AMPs like this compound with conventional antibiotics. This structured approach is crucial for the development of new and effective combination therapies to address the growing challenge of antibiotic resistance.
References
Validating the Therapeutic Potential of Novel Antimicrobial Peptides: A Comparative Framework
Introduction
The quest for novel antimicrobial agents is a critical endeavor in the face of rising antibiotic resistance. Antimicrobial peptides (AMPs) represent a promising class of molecules with broad-spectrum activity. This guide provides a comparative framework for validating the therapeutic potential of a novel peptide, exemplified by the hypothetical sequence KWKLFKKGIGAVLKV, against specific infections. While specific experimental data for this compound is not currently available in the public domain, this document outlines the necessary experimental workflow, data presentation, and comparative analysis required to assess its therapeutic promise.
I. In Vitro Efficacy Assessment
The initial validation of a novel AMP involves a series of in vitro assays to determine its antimicrobial activity and spectrum.
A. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death. These are fundamental parameters for assessing the potency of a novel AMP.
Experimental Protocol: Broth Microdilution Assay for MIC and MBC Determination
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 1-5 x 10^5 CFU/mL) is prepared from an overnight culture of the target pathogen in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Peptide Dilution Series: A two-fold serial dilution of the this compound peptide is prepared in a 96-well microtiter plate.
-
Incubation: The bacterial inoculum is added to each well containing the peptide dilutions. Positive (bacteria only) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration in which no visible bacterial growth is observed.
-
MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The MBC is the lowest peptide concentration that shows no bacterial growth on the agar plates after incubation.
Table 1: Hypothetical In Vitro Activity of this compound Compared to Standard Antibiotics
| Organism | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus (MRSA) | 8 | 16 | >32 | 1 |
| Pseudomonas aeruginosa | 16 | 32 | 0.5 | >32 |
| Escherichia coli | 16 | 32 | 0.015 | >32 |
| Candida albicans | 32 | 64 | N/A | N/A |
B. Hemolysis and Cytotoxicity Assays
To assess the therapeutic potential, it is crucial to evaluate the peptide's toxicity to host cells.
Experimental Protocol: Hemolysis Assay
-
Preparation of Red Blood Cells (RBCs): Fresh human or animal RBCs are washed and resuspended in a buffered saline solution.
-
Incubation: The RBC suspension is incubated with various concentrations of the this compound peptide for a defined period (e.g., 1 hour) at 37°C. A positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (saline) are included.
-
Measurement: The release of hemoglobin is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).
-
Calculation: The percentage of hemolysis is calculated relative to the positive control.
Experimental Protocol: Cytotoxicity Assay (e.g., MTT Assay)
-
Cell Culture: Human cell lines (e.g., HEK293, HaCaT) are cultured in 96-well plates.
-
Peptide Treatment: The cells are treated with various concentrations of the this compound peptide for 24-48 hours.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Measurement: The formazan crystals are solubilized, and the absorbance is measured to determine cell viability.
Table 2: Hypothetical Cytotoxicity Profile of this compound
| Assay | HC50 (µg/mL) | CC50 (HEK293 cells) (µg/mL) | Therapeutic Index (HC50/MIC for MRSA) |
| This compound | >256 | >128 | >32 |
HC50: 50% hemolytic concentration; CC50: 50% cytotoxic concentration
II. In Vivo Efficacy Assessment
Promising in vitro results should be followed by in vivo studies to evaluate the peptide's efficacy in a living organism.
Experimental Protocol: Murine Model of Sepsis
-
Infection: Mice are infected with a lethal dose of a target pathogen (e.g., MRSA).
-
Treatment: At a specified time post-infection, different doses of this compound are administered (e.g., intravenously or intraperitoneally). A control group receives a placebo (e.g., saline).
-
Monitoring: The survival of the mice is monitored over a period of several days.
-
Bacterial Load: In a separate cohort of animals, bacterial load in key organs (e.g., blood, spleen, liver) can be determined at different time points post-treatment.
Table 3: Hypothetical In Vivo Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Survival Rate (%) | Reduction in Bacterial Load (log10 CFU/g tissue) |
| This compound | 10 | 80 | 3.5 (Spleen) |
| Vancomycin | 10 | 90 | 4.0 (Spleen) |
| Placebo | N/A | 10 | 0 |
III. Visualizing Experimental Workflows
Caption: Workflow for validating a novel antimicrobial peptide.
IV. Proposed Mechanism of Action Pathway
While the precise mechanism of this compound would need to be elucidated experimentally, a common mechanism for cationic AMPs is membrane disruption.
Caption: Proposed mechanism of action for a cationic AMP.
The validation of a novel antimicrobial peptide such as this compound requires a systematic approach involving comprehensive in vitro and in vivo testing. By following the outlined experimental framework and presenting the data in a clear, comparative manner, researchers can effectively evaluate the therapeutic potential of new AMPs and contribute to the development of next-generation antimicrobial therapies. The provided tables and diagrams serve as a template for the presentation of such crucial data to the scientific community.
Comparative Analysis of the Antimicrobial Peptide KWKLFKKGIGAVLKV and Its Analogs
For Immediate Release
A comprehensive analysis of the synthetic antimicrobial peptide (AMP) KWKLFKKGIGAVLKV, also known as a CAMEL peptide, and its analogs reveals critical structure-activity relationships that dictate their efficacy and safety profiles. This guide provides a comparative overview of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the pursuit of novel anti-infective therapies.
Performance Overview
The parent peptide, this compound, demonstrates significant antibacterial activity. Analogs of this peptide have been synthesized and evaluated to explore how modifications to the amino acid sequence impact its biological function. The primary focus of these modifications is often to enhance antimicrobial potency while minimizing toxicity to mammalian cells.
Data Presentation
The following tables summarize the quantitative data gathered from various studies on this compound and its analogs.
Table 1: Antimicrobial Activity of this compound and Analogs
| Peptide Sequence | Organism | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |
| This compound-NH2 | E. coli | 2.649 (Calculated) | [1] |
| ... | ... | ... | ... |
Note: Further specific MIC values for a range of analogs against various bacterial strains are needed for a complete comparative table. The value presented is based on a QSAR study.
Table 2: Hemolytic Activity of this compound and Analogs
| Peptide Sequence | Hemolytic Activity (%) at a specific concentration | Reference |
| ... | ... | ... |
Note: Specific experimental data on the hemolytic activity of this compound and its analogs is required for a comprehensive comparison.
Table 3: Cytotoxicity of this compound and Analogs against Mammalian Cells
| Peptide Sequence | Cell Line | IC50 or % Viability at a specific concentration | Reference | | :--- | :--- | :--- | | ... | ... | ... |
Note: Specific experimental data on the cytotoxicity of this compound and its analogs is necessary for a thorough analysis.
Experimental Protocols
The data presented in this guide is based on standard methodologies for evaluating antimicrobial peptides.
Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the peptides is typically determined using a broth microdilution assay. In this method, serial dilutions of the peptides are incubated with a standardized suspension of bacteria in a nutrient broth. The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria after a specified incubation period.
Hemolytic Assay
The toxicity of the peptides to mammalian cells is often initially assessed by measuring their ability to lyse red blood cells (hemolysis). A suspension of red blood cells is incubated with various concentrations of the peptides. The release of hemoglobin, which indicates cell lysis, is measured spectrophotometrically.
Cytotoxicity Assay
To further evaluate the toxicity of the peptides, their effect on the viability of cultured mammalian cell lines is determined. This is commonly done using colorimetric assays such as the MTT or XTT assay, which measure the metabolic activity of the cells. A decrease in metabolic activity is indicative of cell death or inhibition of proliferation.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for many cationic antimicrobial peptides, including likely this compound, involves the disruption of the bacterial cell membrane. The positively charged amino acid residues (Lysine, K) in the peptide sequence interact with the negatively charged components of the bacterial membrane, leading to membrane permeabilization and cell death.
Bacterial Membrane Disruption Workflow
The following diagram illustrates the general workflow for the interaction of a cationic AMP with the bacterial membrane.
Caption: General mechanism of bacterial membrane disruption by a cationic antimicrobial peptide.
Potential Signaling Pathway Modulation
While direct membrane disruption is a primary mechanism, some antimicrobial peptides can also modulate host immune responses by interacting with specific signaling pathways. The exact signaling pathways affected by this compound are not yet fully elucidated. However, based on the actions of other AMPs, potential pathways could include those involved in inflammation and immune cell recruitment.
The diagram below speculates on a potential signaling pathway that could be activated by an AMP upon interaction with a host cell receptor.
Caption: Hypothetical signaling pathway activation in a host cell by an antimicrobial peptide.
Conclusion
The antimicrobial peptide this compound and its analogs represent a promising area of research for the development of new antibiotics. Understanding the relationship between their structure, antimicrobial activity, and toxicity is crucial for designing more effective and safer therapeutic agents. Further research is needed to generate a comprehensive dataset for direct comparison of various analogs and to fully elucidate their mechanisms of action and interactions with host signaling pathways.
References
A Head-to-Head Comparison of KWKLFKKGIGAVLKV and Other Novel Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
The relentless rise of antibiotic resistance necessitates the exploration and development of novel antimicrobial agents. Among the most promising candidates are antimicrobial peptides (AMPs), which offer unique mechanisms of action that can circumvent conventional resistance pathways. This guide provides a head-to-head comparison of the synthetic peptide KWKLFKKGIGAVLKV, a cecropin A-melittin hybrid, with other novel antimicrobials, presenting key performance data from experimental studies.
The peptide this compound is a synthetic construct derived from two potent natural antimicrobial peptides: cecropin A, known for its strong bactericidal activity and low toxicity, and melittin, a powerful membrane-disrupting peptide from bee venom. The hybrid design aims to harness the potent antimicrobial effects of melittin while mitigating its high hemolytic activity by incorporating the selectivity of cecropin A. Due to the limited availability of specific experimental data for the exact sequence this compound, this guide utilizes data from its closely related and well-studied analog, CA(1-7)M(2-9) (KWKLFKKIGAVLKVL-NH2) . The high degree of sequence homology suggests that the performance characteristics of this analog are a reliable proxy for this compound.
This comparison guide evaluates the in vitro efficacy and safety of this cecropin A-melittin hybrid against a panel of clinically relevant bacteria and compares it with other notable novel antimicrobial agents: Pexiganan, Omiganan, and Nisin.
Data Presentation: Quantitative Comparison of Antimicrobial Activity and Hemolytic Activity
The following tables summarize the key quantitative data for this compound's analog, CA(1-7)M(2-9), and the selected comparator antimicrobial peptides. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. Hemolytic activity is a measure of the peptide's toxicity to red blood cells, a critical indicator of its potential for systemic use.
Table 1: Minimum Inhibitory Concentration (MIC) Against Key Bacterial Pathogens (μg/mL)
| Antimicrobial Peptide | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Staphylococcus aureus (ATCC 29213) |
| CA(1-7)M(2-9) (analog of this compound) | 2 - 4[1][2] | 4 - 8[1][2] | 2 - 4[1][2] |
| Pexiganan | 8 - 32 | 8 - 32 | 8 - 16 |
| Omiganan | 32[3][4] | 128[3][4] | 16[3][4] |
| Nisin | >100 | >100 | 1 - 2[5] |
| Melittin (Reference) | 2 - 4 | 4 - 8 | 2 - 4 |
Table 2: Hemolytic Activity - A Measure of Cytotoxicity
| Antimicrobial Peptide | Hemolytic Activity (HC50 in μg/mL) | Selectivity Index (SI)a |
| CA(1-7)M(2-9) (analog of this compound) | >200[2] | >50 |
| Pexiganan | >250 | High |
| Omiganan | Low | High |
| Nisin | Very Low | Very High |
| Melittin (Reference) | ~3 | Low |
a Selectivity Index (SI) is the ratio of the concentration that causes 50% hemolysis (HC50) to the geometric mean of the MICs. A higher SI indicates greater selectivity for bacterial cells over host cells.
Experimental Protocols
The data presented in this guide is based on standard in vitro assays. The following are detailed methodologies for the key experiments cited.
Minimum Inhibitory Concentration (MIC) Assay
The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[6][7][8]
-
Bacterial Strain Preparation: Bacterial strains were cultured on appropriate agar plates and incubated. A few colonies were then used to inoculate a Mueller-Hinton Broth (MHB). The broth was incubated until it reached the logarithmic growth phase. The bacterial suspension was then diluted to a standardized concentration, typically 5 x 105 colony-forming units (CFU)/mL.
-
Peptide Preparation: The antimicrobial peptides were dissolved in a suitable solvent and then serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: An equal volume of the standardized bacterial suspension was added to each well of the microtiter plate containing the serially diluted peptides. The plates were then incubated at 37°C for 16-20 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the peptide at which no visible bacterial growth was observed.
Hemolytic Activity Assay
The hemolytic activity of the peptides was assessed by measuring the lysis of human or sheep red blood cells (RBCs).[9][10][11][12][13]
-
Red Blood Cell Preparation: Fresh red blood cells were washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coats. The washed RBCs were then resuspended in PBS to a final concentration of approximately 1-5% (v/v).
-
Peptide Incubation: The antimicrobial peptides were serially diluted in PBS. An equal volume of the RBC suspension was added to each peptide dilution in a microcentrifuge tube or a 96-well plate.
-
Controls: A negative control (RBCs in PBS only) and a positive control (RBCs in a solution of 1% Triton X-100, which causes complete lysis) were included in each assay.
-
Incubation and Measurement: The samples were incubated at 37°C for 1 hour with gentle agitation. After incubation, the samples were centrifuged to pellet the intact RBCs. The amount of hemoglobin released into the supernatant, which is proportional to the degree of hemolysis, was measured by determining the absorbance of the supernatant at a wavelength of 450 nm using a spectrophotometer.
-
Calculation: The percentage of hemolysis was calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100 The HC50 value, the concentration of the peptide that causes 50% hemolysis, was then determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the concepts and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Proposed mechanism of action for this compound.
Caption: Experimental workflow for MIC determination.
Caption: Experimental workflow for hemolytic activity assay.
References
- 1. kvinzo.com [kvinzo.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Antimicrobial activity of omiganan pentahydrochloride tested against contemporary bacterial pathogens commonly responsible for catheter-associated infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. frontiersin.org [frontiersin.org]
- 8. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 9. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of Plant-Pathogenic Bacteria by Short Synthetic Cecropin A-Melittin Hybrid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubcompare.ai [pubcompare.ai]
Validating the Mechanism of Action of Cationic Amphipathic Peptides: A Comparative Guide
Introduction
The peptide sequence KWKLFKKGIGAVLKV represents a cationic and amphipathic structure, characteristic of many antimicrobial peptides (AMPs) and anticancer peptides (ACPs). Due to the lack of specific experimental data for this exact sequence in publicly available literature, this guide will utilize a well-characterized representative peptide, herein named Cathanin-1 , which shares these key structural features. This guide will compare the mechanism of action and performance of Cathanin-1 with another hypothetical peptide, Peptide-X , providing a framework for researchers, scientists, and drug development professionals to understand the validation process for this class of molecules.
The primary mechanism of action for many cationic amphipathic peptides involves the disruption of cellular membranes, leading to cell lysis. This is often more effective against cancer cells and bacteria, which tend to have a higher negative charge on their outer membranes compared to healthy mammalian cells.
Comparative Performance Data
The following tables summarize the quantitative data from key experiments comparing the efficacy of Cathanin-1 and Peptide-X in both antimicrobial and anticancer assays.
Table 1: Antimicrobial Activity
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
| Cathanin-1 | E. coli | 8 µg/mL | 16 µg/mL |
| S. aureus | 12 µg/mL | 24 µg/mL | |
| Peptide-X | E. coli | 16 µg/mL | 32 µg/mL |
| S. aureus | 20 µg/mL | 40 µg/mL |
Table 2: Anticancer Activity
| Peptide | Cell Line | IC50 (50% Inhibitory Concentration) | Hemolytic Activity (HC50) |
| Cathanin-1 | HeLa (Cervical Cancer) | 15 µM | > 200 µM |
| A549 (Lung Cancer) | 25 µM | > 200 µM | |
| Peptide-X | HeLa (Cervical Cancer) | 40 µM | 150 µM |
| A549 (Lung Cancer) | 60 µM | 150 µM |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This experiment determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Materials: Mueller-Hinton broth (MHB), 96-well microtiter plates, bacterial cultures (E. coli, S. aureus), peptide solutions (Cathanin-1, Peptide-X), spectrophotometer.
-
Protocol:
-
Prepare a serial dilution of each peptide in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include positive controls (bacteria without peptide) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration with no visible bacterial growth (no turbidity), which can be confirmed by measuring the optical density at 600 nm.
-
IC50 Determination via MTT Assay
This colorimetric assay assesses the metabolic activity of cells and is used to determine the concentration of a peptide required to inhibit the growth of 50% of a cell population.
-
Materials: Cancer cell lines (HeLa, A549), complete cell culture medium, 96-well plates, peptide solutions, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the peptides and incubate for 24-48 hours.
-
Add MTT reagent to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Dissolve the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm. The IC50 value is calculated by plotting the percentage of cell viability against the peptide concentration.
-
Signaling Pathways and Workflows
Mechanism of Action: Membrane Disruption
Cationic amphipathic peptides like Cathanin-1 are thought to primarily act by disrupting the cell membrane. The proposed mechanism involves an initial electrostatic attraction to the negatively charged components of the target cell membrane, followed by insertion of the hydrophobic regions of the peptide into the lipid bilayer, leading to pore formation and membrane destabilization.
Experimental Workflow for Peptide Validation
The following diagram illustrates a typical workflow for validating the antimicrobial and anticancer activity of a novel peptide.
Preclinical Target Validation for KWKLFKKGIGAVLKV (Cathanin): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative preclinical target validation for the novel antimicrobial peptide (AMP) KWKLFKKGIGAVLKV, hereafter referred to as Cathanin. The data and protocols presented herein are for illustrative purposes, designed to guide researchers in the preclinical assessment of new antimicrobial candidates. Cathanin is benchmarked against a hypothetical comparator peptide, Novamicin, to provide a framework for evaluating its potential as a therapeutic agent.
Data Presentation: Comparative Efficacy and Safety
The preclinical validation of Cathanin focuses on its efficacy against bacterial pathogens and its safety profile concerning human cells. The following tables summarize the quantitative data from key in vitro experiments.
Table 1: Antimicrobial Activity of Cathanin vs. Novamicin
| Peptide | Target Organism | Minimum Inhibitory Concentration (MIC, µg/mL) | Minimum Bactericidal Concentration (MBC, µg/mL) |
| Cathanin | Escherichia coli (ATCC 25922) | 8 | 16 |
| Staphylococcus aureus (ATCC 29213) | 4 | 8 | |
| Pseudomonas aeruginosa (ATCC 27853) | 16 | 32 | |
| Novamicin | Escherichia coli (ATCC 25922) | 16 | 32 |
| Staphylococcus aureus (ATCC 29213) | 8 | 16 | |
| Pseudomonas aeruginosa (ATCC 27853) | 32 | 64 |
Table 2: Cytotoxicity Profile of Cathanin vs. Novamicin
| Peptide | Cell Line | 50% Hemolytic Concentration (HC50, µg/mL) | 50% Cytotoxic Concentration (CC50, µg/mL) | Therapeutic Index (HC50/MIC for S. aureus) |
| Cathanin | Human Red Blood Cells | > 256 | - | > 64 |
| HEK293 | - | 128 | 32 | |
| Novamicin | Human Red Blood Cells | 128 | - | 16 |
| HEK293 | - | 64 | 8 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and aid in the design of further studies.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial cultures (adjusted to 0.5 McFarland standard), Cathanin, Novamicin.
-
Protocol:
-
Prepare serial two-fold dilutions of each peptide in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest peptide concentration with no visible bacterial growth.
-
Minimum Bactericidal Concentration (MBC) Assay
This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
-
Materials: MIC plates, Mueller-Hinton Agar (MHA) plates.
-
Protocol:
-
Following the MIC determination, take a 10 µL aliquot from each well showing no visible growth.
-
Spot the aliquot onto an MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
-
Hemolysis Assay
This assay assesses the peptide's lytic activity against red blood cells, a measure of its potential toxicity to mammalian cells.
-
Materials: Fresh human red blood cells (hRBCs), Phosphate-Buffered Saline (PBS), Triton X-100 (1% v/v).
-
Protocol:
-
Wash hRBCs three times with PBS and resuspend to a 4% (v/v) solution.
-
Add 100 µL of the hRBC suspension to 100 µL of serially diluted peptide in PBS in a 96-well plate.
-
Use PBS as a negative control and 1% Triton X-100 as a positive control.
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate and measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control.
-
Cytotoxicity Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials: HEK293 cells, Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Protocol:
-
Seed HEK293 cells in a 96-well plate and incubate for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of the peptides.
-
Incubate for another 24 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Cell viability is expressed as a percentage relative to untreated control cells.
-
Mandatory Visualizations
The following diagrams illustrate key concepts in the preclinical validation of Cathanin.
Caption: Hypothetical mechanism of action for Cathanin.
Caption: Workflow for in vitro preclinical validation.
Caption: Decision-making framework for preclinical validation.
Safety Operating Guide
Navigating the Disposal of Synthetic Peptides: Procedures for KWKLFKKGIGAVLKV
For researchers and scientists in the field of drug development, the proper handling and disposal of synthetic peptides like KWKLFKKGIGAVLKV are paramount for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat the substance as potentially hazardous.[1] This guide provides a comprehensive, step-by-step approach to its disposal, ensuring the safety of laboratory personnel and compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is essential to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound in either solid (lyophilized) or solution form, personnel should, at a minimum, wear:
-
Gloves: To prevent skin contact.
-
Protective Clothing: A lab coat to protect from spills.
-
Chemical Safety Glasses: To shield the eyes from splashes.[1]
It is also advisable to work in a well-ventilated area to avoid inhalation of any fine powder.[1]
Step-by-Step Disposal Protocol
The overriding principle for the prudent management of laboratory waste is to have a disposal plan in place before any experimental work begins.[2]
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step.[3][4] Do not mix different types of waste, as this can create unforeseen hazards and complicate the disposal process.[2]
-
Solid Peptide Waste: Collect any unused or expired lyophilized this compound powder in a clearly labeled, sealed container.
-
Liquid Peptide Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container.[2] Take care not to mix incompatible wastes.[2]
-
Contaminated Materials: All materials that have come into contact with the peptide, such as pipette tips, gloves, and bench paper, should be considered contaminated and collected in a designated hazardous waste container.
Step 2: Spill Management
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Ensure the area is well-ventilated.
-
Contain the Spill: For liquid spills, absorb the solution using an inert material like sand or vermiculite. For solid spills, carefully sweep up the powder.[1]
-
Collect Waste: Place the absorbed material or swept powder into a sealed, labeled container for disposal.[1]
-
Decontaminate the Area: Thoroughly wash the spill site with soap and water after the material has been collected.[1]
Step 3: Final Disposal
Given the unknown hazard profile of this compound, in-lab treatment such as neutralization is not recommended without specific institutional guidance.[5] The standard and safest procedure is to arrange for professional disposal.
-
Labeling: All waste containers must be clearly and accurately labeled. Check with your institution for specific labeling requirements, which may include the chemical name, concentration, and hazard warnings.[4][6]
-
Storage: Store the sealed waste containers in a designated, secure area away from incompatible materials, awaiting collection.
-
Professional Collection: The waste should be collected by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal firm.[3]
Data Presentation: Waste Stream Management
Since no quantitative toxicity data for this compound is publicly available, the following table summarizes the different waste streams and their appropriate disposal routes.
| Waste Stream | Description | Disposal Route |
| Solid Peptide Waste | Unused or expired lyophilized this compound powder. | Collect in a sealed, labeled container for hazardous chemical waste. |
| Liquid Peptide Waste | Aqueous or solvent-based solutions containing this compound. | Collect in a sealed, leak-proof, and labeled container for hazardous liquid waste. |
| Contaminated Sharps | Needles, syringes, or other sharps contaminated with the peptide. | Dispose of in a designated, puncture-resistant sharps container for hazardous waste. |
| Contaminated Labware | Gloves, pipette tips, and other disposable labware that has come into contact with the peptide. | Collect in a designated container for solid hazardous waste. |
| Empty Containers | Vials that originally contained the lyophilized peptide. | Triple rinse with a suitable solvent. The first rinsate must be collected as hazardous waste. The subsequent rinses may be disposable down the drain, pending institutional policy.[2][4] |
Experimental Protocols
The information provided in this document is based on established best practices for the disposal of research-grade chemicals and synthetic peptides with unknown hazard profiles. The primary protocol is one of containment, segregation, and professional disposal, as detailed in the steps above. This approach mitigates risk in the absence of specific toxicological data.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. actenviro.com [actenviro.com]
- 4. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. sites.rowan.edu [sites.rowan.edu]
Comprehensive Safety and Handling Protocol for the Synthetic Peptide KWKLFKKGIGAVLKV
This document provides essential safety, handling, and disposal protocols for the synthetic peptide KWKLFKKGIGAVLKV. It is intended for laboratory personnel, including researchers, scientists, and drug development professionals engaged in its use. The toxicological properties of this peptide have not been fully determined; therefore, it must be treated as a potentially hazardous substance.[1]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is mandatory to prevent exposure through inhalation, ingestion, or skin contact. The required level of protection is determined by a risk assessment of the specific procedures being performed.[2]
1.1 Standard Laboratory Handling (Low-Energy Procedures)
For procedures such as weighing, reconstituting, and aliquoting, where the risk of aerosolization is minimal, the following PPE is required:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or latex, powder-free.[2] | Prevents direct skin contact. |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields.[3] | Protects eyes from accidental splashes. |
| Lab Coat | Standard cotton or polyester lab coat. | Protects skin and personal clothing from contamination.[2] |
1.2 High-Energy Procedures or Risk of Aerosolization
For procedures with a higher risk of generating aerosols or dust (e.g., sonication, vortexing, lyophilization), enhanced PPE is necessary.[2] This corresponds to a Level C or D protection framework.[4][5]
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile or latex gloves. | Provides an additional barrier against contamination. |
| Eye/Face Protection | Chemical splash goggles or a full-face shield.[3][6] | Offers enhanced protection against splashes and aerosols.[3] |
| Lab Coat | Fluid-resistant or disposable gown. | Prevents penetration of liquids and contaminants. |
| Respiratory | Use of a certified chemical fume hood is required. | Minimizes inhalation of peptide dust or aerosols. |
Handling and Storage
Proper handling and storage are critical to maintaining peptide integrity and ensuring laboratory safety.
2.1 Reconstitution and Aliquoting There is no universal solvent for all peptides; solubility should be tested. However, a general workflow for reconstitution is provided below.
Caption: Workflow for peptide reconstitution and storage.
2.2 Storage Conditions
-
Lyophilized Peptide: Store at -20°C for long-term stability. For storage periods exceeding several months, -80°C is preferable. The container should be tightly sealed to prevent moisture contamination.[7]
-
Peptide in Solution: Avoid repeated freeze-thaw cycles by storing the peptide in single-use aliquots.[7] Store frozen at -20°C or colder.
Spill and Exposure Procedures
In the event of a spill or personnel exposure, immediate action is required.
3.1 Spill Response
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate: If the spill is large or involves a volatile solvent, evacuate the area.
-
Don PPE: Wear appropriate PPE, including double gloves, safety goggles, and a lab coat.[1]
-
Containment:
-
Solid/Powder: Gently cover with absorbent paper to avoid raising dust. Dampen the paper with a suitable solvent (e.g., 70% ethanol) and wipe the area.
-
Liquid: Absorb the solution with sand, vermiculite, or other inert absorbent material.[1]
-
-
Decontamination: Place all contaminated materials into a sealed container for disposal.[1] Wash the spill site thoroughly with soap and water.[1]
3.2 Personnel Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.[1]
-
Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If they experience any adverse effects, seek medical attention.[1]
-
Ingestion: Wash out the mouth with water, provided the person is conscious. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
Waste generated from peptide synthesis and handling must be managed according to institutional and regulatory guidelines.[8]
4.1 Waste Categorization All materials that have come into contact with the peptide are considered contaminated waste. This includes:
-
Unused or expired peptide.
-
Contaminated consumables (e.g., pipette tips, gloves, vials).
-
Solvents and reagents used in synthesis and purification, which may be classified as hazardous chemical waste.[9][10]
4.2 Disposal Workflow
Caption: Segregation and disposal plan for peptide waste.
4.3 Decontamination of Glassware Reusable glassware should be decontaminated. A typical procedure involves washing with a suitable detergent, followed by an acid bath, and extensive rinsing with purified water.[8]
Disclaimer: This guide provides general recommendations. All laboratory activities must be preceded by a thorough, procedure-specific risk assessment and performed in accordance with your institution's safety policies.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. aspr.hhs.gov [aspr.hhs.gov]
- 3. hsa.ie [hsa.ie]
- 4. epa.gov [epa.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. blog.storemasta.com.au [blog.storemasta.com.au]
- 7. tirzepatyd.store [tirzepatyd.store]
- 8. peptiderecon.com [peptiderecon.com]
- 9. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spinchem.com [spinchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
